Cycloguanil-d4hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(4-chloro-2,3,5,6-tetradeuteriophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H/i3D,4D,5D,6D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUAPRKJJUXEIE-HGSONKNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2C(=NC(=NC2(C)C)N)N)[2H])[2H])Cl)[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Cycloguanil-d4 Hydrochloride: Structure, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cycloguanil-d4 hydrochloride, a deuterated analog of Cycloguanil hydrochloride. This document covers its chemical structure, physicochemical properties, and relevant experimental methodologies.
Core Chemical and Physical Properties
Cycloguanil-d4 hydrochloride is the deuterated form of Cycloguanil hydrochloride, the active metabolite of the antimalarial drug Proguanil. The incorporation of deuterium isotopes makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
Quantitative Data Summary
The key quantitative data for Cycloguanil-d4 hydrochloride are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 1189427-23-3[3][4] |
| Molecular Formula | C₁₁H₁₁D₄Cl₂N₅ |
| Molecular Weight | 292.20 g/mol |
| Appearance | White Solid |
| Storage Conditions | 2-8°C Refrigerator |
| Synonyms | 1-(4-Chlorophenyl-d4)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine Hydrochloride, BN 2410, Chloroguanide-d4 Triazine Hydrochloride, NSC 3074-d4[3] |
Chemical Structure
The chemical structure of Cycloguanil-d4 hydrochloride features a 1,3,5-triazine ring system with deuterium atoms substituting the hydrogen atoms on the chlorophenyl ring.
Caption: Chemical structure of Cycloguanil-d4 hydrochloride.
Mechanism of Action and Metabolic Pathway
Cycloguanil is not administered directly as an antimalarial but is the active metabolite of the prodrug Proguanil.[5][6] Proguanil undergoes metabolic activation in the liver, catalyzed by cytochrome P450 enzymes, primarily CYP2C19, to form Cycloguanil.[6]
The primary mechanism of action of Cycloguanil is the inhibition of the enzyme dihydrofolate reductase (DHFR).[5] This enzyme is critical in the folate synthesis pathway, which is essential for the production of nucleic acids and some amino acids. By inhibiting DHFR, Cycloguanil disrupts DNA synthesis and repair in the malaria parasite, ultimately leading to its death.[5] This action is particularly effective against the liver and erythrocytic stages of the Plasmodium parasite.[1][5]
Caption: Metabolic activation of Proguanil and inhibition of DHFR by Cycloguanil.
Experimental Protocols
Synthesis of Cycloguanil (Non-deuterated)
A general synthesis for the non-deuterated form of Cycloguanil involves a two-step process.[7] A similar pathway can be employed for the synthesis of Cycloguanil-d4 hydrochloride by utilizing a deuterated starting material, such as 4-chloroaniline-d4.
-
Step 1: Formation of 4-chlorophenylbiguanide: 4-chloroaniline is reacted with dicyandiamide.[7]
-
Step 2: Cyclization: The resulting 4-chlorophenylbiguanide is condensed with acetone to form the cyclized product, Cycloguanil.[7]
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Cycloguanil-d4 hydrochloride is frequently used as an internal standard for the accurate quantification of Cycloguanil in biological matrices. Below is a representative LC-MS/MS protocol adapted from published methods for the analysis of Proguanil and Cycloguanil.[8][9]
4.2.1. Sample Preparation (Protein Precipitation) [9]
-
To a 100 µL aliquot of plasma or serum, add the internal standard (Cycloguanil-d4 hydrochloride) solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Transfer to an HPLC vial for analysis.
4.2.2. Chromatographic Conditions [8]
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: A C18 reversed-phase column (e.g., HyPURITY Advance C18, 50 mm x 4.0 mm, 5 µm).[8]
-
Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile), often with a small percentage of formic acid.[9]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10 µL.
4.2.3. Mass Spectrometric Conditions [8]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API-4000).[8]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Cycloguanil: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
Cycloguanil-d4 (Internal Standard): Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
-
Source Parameters: Optimized ion spray voltage, temperature, and gas flows.
Caption: Workflow for the quantification of Cycloguanil using LC-MS/MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. clinivex.com [clinivex.com]
- 5. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cycloguanil - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Cycloguanil-d4 Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Cycloguanil-d4 hydrochloride. Cycloguanil is the active metabolite of the antimalarial drug proguanil, and its deuterated analogue, Cycloguanil-d4 hydrochloride, serves as a critical internal standard for pharmacokinetic and metabolic studies. This document outlines its fundamental characteristics, experimental protocols for property determination, and its metabolic pathway and mechanism of action.
Core Physical and Chemical Properties
Cycloguanil-d4 hydrochloride is a deuterated form of Cycloguanil hydrochloride, an antimalarial agent.[1] It is a stable, labeled compound used in analytical and research settings.[1]
| Property | Value | Reference(s) |
| CAS Number | 1189427-23-3 | [2][3] |
| Molecular Formula | C₁₁H₁₁D₄Cl₂N₅ | [2][4] |
| Molecular Weight | 292.20 g/mol | [3][4] |
| Appearance | White Solid | [3] |
| Melting Point | 210-215 °C (for non-deuterated Cycloguanil HCl) | [5] |
| Boiling Point | Not available (likely decomposes) | |
| Storage Conditions | Recommended storage at 2-8°C in a refrigerator.[3] For long-term storage, -20°C is advised.[6] | [3][6] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation.
| Solvent | Solubility | Reference(s) |
| Water | Slightly soluble. | [5] |
| Dimethyl Sulfoxide (DMSO) | Soluble. | [6] |
| Ethanol | Slightly soluble. | [6] |
| Methanol | Slightly soluble. | [5] |
Stability and Handling
Cycloguanil-d4 hydrochloride should be stored in tightly closed containers, protected from light and moisture.[2] For shipping, it is typically sent at ambient room temperature.[3]
Metabolic Pathway and Mechanism of Action
Cycloguanil is the active metabolite of the prodrug proguanil.[7][8] This conversion is primarily mediated by the cytochrome P450 enzyme CYP2C19 in the liver.[9] The primary mechanism of action of cycloguanil is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway of the malaria parasite.[10] By inhibiting DHFR, cycloguanil disrupts the synthesis of nucleic acids and amino acids, ultimately leading to the parasite's death.[10]
Caption: Metabolic activation of proguanil to cycloguanil and its inhibitory action on the parasite's DHFR.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the physicochemical properties of Cycloguanil-d4 hydrochloride.
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity.
Caption: A streamlined workflow for determining the melting point of a solid compound.
Methodology:
-
Sample Preparation: A small, dry sample of Cycloguanil-d4 hydrochloride is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded to define the melting range.
Determination of Aqueous Solubility
Understanding the aqueous solubility is fundamental for predicting in vivo behavior.
Methodology:
-
Sample Preparation: An excess amount of Cycloguanil-d4 hydrochloride is added to a known volume of purified water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of Cycloguanil-d4 hydrochloride in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
Stability Assessment of Deuterated Compounds
The stability of the deuterium label is crucial for the reliability of studies using deuterated standards.
Caption: Workflow for evaluating the stability of a deuterated compound under various stress conditions.
Methodology:
-
Forced Degradation Studies: The stability of Cycloguanil-d4 hydrochloride is assessed under various stress conditions, including acidic and basic hydrolysis, oxidation, heat, and photolysis.
-
Hydrogen-Deuterium (H/D) Exchange: The potential for the deuterium atoms to exchange with hydrogen atoms from the solvent or matrix is evaluated. This is typically done by incubating the compound in a protic solvent (e.g., water or methanol) at a relevant temperature and monitoring for any change in the isotopic distribution over time using mass spectrometry.
-
Analytical Method: A stability-indicating analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS), is used to separate and quantify the parent compound and any potential degradants or isotopic variants.
References
- 1. assets-global.website-files.com [assets-global.website-files.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cycloguanil hydrochloride | Drug Metabolite | Parasite | TargetMol [targetmol.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
Synthesis and Purification of Cycloguanil-d4 hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Cycloguanil-d4 hydrochloride (1-(4-chlorophenyl-d4)-6,6-dimethyl-1,3,5-triazine-2,4-diamine hydrochloride). This deuterated analog of cycloguanil serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry. This document outlines a plausible synthetic route, detailed experimental protocols, purification methods, and the mechanism of action of cycloguanil.
Synthetic Pathway
The synthesis of Cycloguanil-d4 hydrochloride is analogous to the established route for non-deuterated cycloguanil. The key starting material is p-chloroaniline-d4, which incorporates the deuterium labels onto the phenyl ring. The synthesis proceeds in two main steps:
-
Formation of 4-Chlorophenyl-d4 biguanide hydrochloride: Reaction of p-chloroaniline-d4 with dicyandiamide in the presence of an acid catalyst.
-
Cyclization to Cycloguanil-d4 hydrochloride: Condensation of the biguanide intermediate with acetone.
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for Cycloguanil-d4 hydrochloride.
Experimental Protocols
Synthesis of 4-Chlorophenyl-d4 biguanide hydrochloride (Intermediate)
Materials:
-
p-Chloroaniline-d4 (1.0 eq)
-
Dicyandiamide (1.1 eq)
-
Concentrated Hydrochloric Acid (2.0 eq)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend p-chloroaniline-d4 in a mixture of ethanol and water.
-
Slowly add concentrated hydrochloric acid to the suspension while stirring.
-
Add dicyandiamide to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization of the biguanide hydrochloride salt.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 4-Chlorophenyl-d4 biguanide hydrochloride.
Synthesis of Cycloguanil-d4 hydrochloride
Materials:
-
4-Chlorophenyl-d4 biguanide hydrochloride (1.0 eq)
-
Acetone (large excess)
-
Water
Procedure:
-
Suspend the 4-Chlorophenyl-d4 biguanide hydrochloride in a mixture of acetone and water in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. The suspension will gradually dissolve as the reaction proceeds.
-
Maintain the reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the solution to room temperature.
-
Slowly add cold water to the reaction mixture to precipitate the crude Cycloguanil-d4 hydrochloride.
-
Collect the crude product by vacuum filtration, wash with cold water, and air dry.
Purification
Purification of the crude Cycloguanil-d4 hydrochloride is crucial to remove any unreacted starting materials or by-products. Recrystallization is a common and effective method.
Protocol for Recrystallization:
-
Dissolve the crude Cycloguanil-d4 hydrochloride in a minimal amount of hot ethanol or a mixture of ethanol and water.
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated briefly before hot filtration to remove the charcoal.
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified Cycloguanil-d4 hydrochloride crystals under vacuum.
Data Presentation
The following tables summarize the key chemical and expected analytical data for the synthesis of Cycloguanil-d4 hydrochloride.
Table 1: Chemical Properties of Cycloguanil-d4 hydrochloride
| Property | Value |
| IUPAC Name | 1-(4-chloro-2,3,5,6-tetradeuteriophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride |
| CAS Number | 1189427-23-3 |
| Molecular Formula | C₁₁H₁₁D₄Cl₂N₅ |
| Molecular Weight | 292.20 g/mol |
| Appearance | White to off-white solid |
| Storage | 2-8°C, protected from light and moisture |
Table 2: Typical Reaction Parameters and Expected Outcomes *
| Parameter | Step 1: Biguanide Formation | Step 2: Cyclization & Purification |
| Solvent | Ethanol/Water | Acetone/Water; Ethanol/Water (Recrystallization) |
| Reaction Temperature | Reflux | Reflux; Room Temperature to 0°C (Crystallization) |
| Reaction Time | 4-6 hours | 3-5 hours |
| Expected Yield | 70-85% | 80-95% (after purification) |
| Expected Purity | >90% | >98% (by HPLC) |
*Note: The expected yields and purities are based on typical values for analogous non-deuterated syntheses and may vary depending on specific experimental conditions.
Mechanism of Action
Cycloguanil is the active metabolite of the antimalarial drug proguanil. It exerts its therapeutic effect by inhibiting the enzyme dihydrofolate reductase (DHFR) in the malaria parasite, Plasmodium falciparum. DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids, and ultimately for the parasite's DNA replication and survival.
Caption: Mechanism of action of Cycloguanil.
This guide provides a foundational understanding of the synthesis and purification of Cycloguanil-d4 hydrochloride. Researchers should always adhere to appropriate laboratory safety practices and perform small-scale trial reactions to optimize conditions before scaling up. The analytical characterization of the final product by methods such as NMR, Mass Spectrometry, and HPLC is essential to confirm its identity and purity.
An In-depth Technical Guide to the Mechanism of Action of Cycloguanil-d4 Hydrochloride as a DHFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloguanil, the active metabolite of the antimalarial prodrug proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. Its deuterated analogue, Cycloguanil-d4 hydrochloride, is a valuable tool in pharmaceutical research, primarily for pharmacokinetic studies. This technical guide provides a comprehensive overview of the mechanism of action of cycloguanil as a DHFR inhibitor, the rationale for its deuteration, quantitative inhibitory data, and detailed experimental protocols for its characterization.
Introduction to Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are vital cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks for DNA synthesis, replication, and repair. The central role of DHFR in cellular proliferation makes it an attractive and well-established target for therapeutic intervention in infectious diseases and oncology.
Cycloguanil is a triazine-based antifolate agent that exhibits potent inhibitory activity against the DHFR enzyme of the malaria parasite, Plasmodium falciparum (PfDHFR). By blocking the folate pathway, cycloguanil deprives the parasite of essential nucleic acid precursors, thereby halting its replication and propagation.
Mechanism of Action of Cycloguanil
Cycloguanil functions as a competitive inhibitor of DHFR. Its chemical structure mimics that of the natural substrate, DHF, allowing it to bind with high affinity to the active site of the enzyme. This binding event physically obstructs the access of DHF to the catalytic site, preventing the NADPH-dependent reduction to THF. The resulting depletion of the THF pool disrupts the synthesis of DNA and key amino acids, ultimately leading to cell cycle arrest and parasite death.
The species-selective activity of cycloguanil is attributed to structural differences between the active sites of parasitic and human DHFR. Cycloguanil binds more tightly to PfDHFR than to human DHFR, which accounts for its therapeutic window as an antimalarial agent.
The Role of Deuteration: Cycloguanil-d4 Hydrochloride
Cycloguanil-d4 hydrochloride is a stable, isotopically labeled version of cycloguanil, where four specific hydrogen atoms have been replaced with deuterium. The primary rationale for this modification is not to alter the mechanism of action at the enzyme level, but to modify the drug's pharmacokinetic profile.
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE) .[1][2][3] By strategically placing deuterium at sites of metabolic oxidation (e.g., by cytochrome P450 enzymes), the metabolic breakdown of the drug can be slowed.[4][5] This can potentially lead to:
-
Increased drug half-life and exposure (AUC).[2]
-
Reduced formation of certain metabolites.[6]
-
More consistent patient-to-patient plasma concentrations.
Therefore, the direct inhibitory action of Cycloguanil-d4 on DHFR is identical to that of cycloguanil, but its behavior in vivo may be altered. It is also frequently used as an internal standard for quantitative analysis in mass spectrometry-based assays due to its distinct mass.
Figure 1: DHFR inhibition by Cycloguanil in the folate pathway.
Quantitative Data: Inhibitory Activity
The inhibitory potency of cycloguanil is typically quantified by its 50% inhibitory concentration (IC50) or its inhibition constant (Ki). These values are highly dependent on the specific strain of P. falciparum due to the prevalence of resistance-conferring mutations in the dhfr gene.
| Target Enzyme / Strain | Mutation(s) | Inhibitory Potency (IC50) | Reference(s) |
| P. falciparum (Susceptible) | Wild-Type | Mean: 11.1 nM | [7] |
| P. falciparum (Resistant) | Various (e.g., S108N) | Mean: 2,030 nM | [7] |
| P. falciparum (Ugandan Isolates) | High prevalence of 51I, 59R, 108N | Median: 1,200 nM | [8][9] |
| Human DHFR (recombinant) | Wild-Type | > 200,000 nM (200 µM) | [10] |
Note: IC50 values can vary based on assay conditions. The data clearly illustrates cycloguanil's selectivity for the parasite's enzyme and the significant impact of resistance mutations.
Mechanisms of Resistance
Resistance to cycloguanil in P. falciparum is primarily caused by specific point mutations in the dhfr gene, which alter the amino acid sequence of the enzyme's active site. These changes reduce the binding affinity of the inhibitor, requiring higher concentrations to achieve the same effect.
-
A16V + S108T: This double mutation is specifically associated with high-level resistance to cycloguanil.[11][12]
-
S108N: A common mutation that confers resistance to both pyrimethamine and, to a lesser extent, cycloguanil by introducing steric hindrance in the active site.[8][13]
-
N51I, C59R, I164L: These mutations, often in combination with S108N, further decrease inhibitor binding and confer higher levels of resistance.[8]
Figure 2: Logical relationship between DHFR mutation and drug resistance.
Experimental Protocols
Characterizing the activity of a DHFR inhibitor like Cycloguanil-d4 hydrochloride involves both enzymatic and cell-based assays.
In Vitro Enzymatic DHFR Inhibition Assay (Spectrophotometric)
This assay directly measures the enzymatic activity of purified DHFR by monitoring the oxidation of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.
Principle: The rate of decrease in absorbance at 340 nm is directly proportional to DHFR activity. The presence of an inhibitor will slow this rate.
Materials:
-
Purified recombinant DHFR (human or P. falciparum)
-
Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5
-
NADPH solution (10 mM stock in assay buffer)
-
DHF solution (10 mM stock in assay buffer with minimal NaOH to dissolve, pH adjusted to 7.5)
-
Cycloguanil-d4 hydrochloride (or cycloguanil) stock solution in 100% DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions. Dilute DHFR enzyme in cold assay buffer. Prepare serial dilutions of the inhibitor (e.g., cycloguanil) in assay buffer.
-
Assay Plate Setup: In a 96-well plate, set up the following reactions (example for a 100 µL final volume):
-
Test Wells: 88 µL Assay Buffer + 2 µL Inhibitor Dilution + 10 µL DHFR enzyme.
-
Negative Control (No Inhibitor): 88 µL Assay Buffer + 2 µL DMSO + 10 µL DHFR enzyme.
-
Blank (No Enzyme): 98 µL Assay Buffer + 2 µL DMSO.
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[14]
-
Reaction Initiation: Add 10 µL of NADPH solution (final concentration ~100-125 µM) to all wells. Immediately after, initiate the reaction by adding 10 µL of DHF solution (final concentration ~100-140 µM).[10][14]
-
Measurement: Immediately place the plate in the spectrophotometer and begin kinetic measurement of absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[14][15]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration relative to the negative control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 3: Experimental workflow for an in vitro DHFR inhibition assay.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and metabolic activity of whole cells (e.g., cancer cells or cultured parasites).
Principle: Living cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring absorbance.[16]
Materials:
-
Target cells (e.g., cancer cell line or P. falciparum culture)
-
Complete cell culture medium
-
Cycloguanil-d4 hydrochloride (or cycloguanil)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours) under standard culture conditions (37°C, 5% CO₂).[17]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.[17][18]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently.[17][19]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 or GI50 (50% growth inhibition) value.
-
Conclusion
Cycloguanil is a potent and selective inhibitor of Plasmodium falciparum DHFR, acting by competitively blocking the enzyme's active site and disrupting the essential folate metabolic pathway. Its deuterated form, Cycloguanil-d4 hydrochloride, retains this core mechanism of action while offering potential advantages in pharmacokinetic stability due to the kinetic isotope effect, making it a valuable research tool. Understanding its inhibitory profile, the mechanisms of resistance, and the standardized protocols for its evaluation is crucial for researchers in the fields of antimalarial drug discovery and development.
References
- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. mdpi.com [mdpi.com]
- 11. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interactions between cycloguanil derivatives and wild type and resistance-associated mutant Plasmodium falciparum dihydrofolate reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
An In-Depth Technical Guide to the Interrelationship of Proguanil, Cycloguanil, and Cycloguanil-d4 HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacologic and analytic relationship between the antimalarial prodrug proguanil, its active metabolite cycloguanil, and the deuterated internal standard Cycloguanil-d4 HCl. This document is intended to serve as a core resource, offering detailed data, experimental methodologies, and visual representations of key pathways and workflows.
Core Relationship and Metabolic Transformation
Proguanil is an antimalarial biguanide derivative that exerts its therapeutic effect through its biotransformation into cycloguanil.[1] This metabolic activation is a critical step in its mechanism of action.
Proguanil , a prodrug, is administered orally and is rapidly absorbed.[2] It undergoes hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2C19, to form its active metabolite, cycloguanil .[2][3] The efficiency of this conversion can vary among individuals due to genetic polymorphisms in the CYP2C19 enzyme, leading to different metabolic phenotypes, broadly categorized as extensive and poor metabolizers.[3]
Cycloguanil is the pharmacologically active entity, functioning as a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR).[4][5] By blocking this enzyme, cycloguanil disrupts the folate metabolic pathway, which is essential for the synthesis of nucleic acids and certain amino acids, thereby inhibiting the growth and replication of the malaria parasite, Plasmodium falciparum.[4][6]
Cycloguanil-d4 HCl is a stable isotope-labeled version of cycloguanil, where four hydrogen atoms have been replaced by deuterium.[7] This isotopic labeling increases the molecular weight of the compound without significantly altering its chemical properties.[8] Consequently, Cycloguanil-d4 HCl serves as an ideal internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] Its use allows for the accurate and precise quantification of cycloguanil in biological matrices by correcting for variations during sample processing and analysis.[8][10]
Quantitative Pharmacokinetic and Pharmacodynamic Data
The following tables summarize key pharmacokinetic and pharmacodynamic parameters for proguanil and cycloguanil, compiled from various clinical and in vitro studies.
Table 1: Pharmacokinetic Parameters of Proguanil and Cycloguanil
| Parameter | Proguanil | Cycloguanil | Study Population | Reference |
| Cmax (ng/mL) | 130.3 ± 16.0 | 52.0 ± 15.2 | Healthy Male Volunteers | [1] |
| 1201.6 ± 132.4 nmol/L | 317.0 ± 44.4 nmol/L | Healthy Male Volunteers | [11] | |
| 383 - 918 | 0 - 129 | Pregnant Women | [12] | |
| Tmax (h) | 3.8 ± 1.3 | 5.3 ± 1.0 | Healthy Male Volunteers | [1] |
| 2 - 4 | - | Healthy Subjects | [13] | |
| 3.3 - 8.6 | 3 - 12 | Pregnant Women | [12] | |
| Elimination Half-life (h) | 14.5 ± 3.0 | 11.7 ± 3.1 | Healthy Male Volunteers | [1] |
| 12 - 15 | 12 - 15 | Adults and Children | [2][14] | |
| 14.3 | - | Pregnant Women | [3] | |
| Plasma Clearance (L/h/kg) | 1.43 ± 0.33 | - | Healthy Male Volunteers | [1] |
| Apparent Volume of Distribution (L/kg) | 30.7 ± 12.3 | - | Healthy Male Volunteers | [1] |
| Protein Binding (%) | 75 | Not Available | In Vitro | [13] |
Table 2: In Vitro Activity of Cycloguanil against Plasmodium falciparum
| Parameter | Value (nM) | Strain/Isolate | Reference |
| IC50 | 1200 | Ugandan Isolates | [15] |
| 22.4 (6.9 - 84.0) | Chloroquine-Susceptible | [16] | |
| 1.30 (Geometric Mean) | Cycloguanil-Sensitive | [17] | |
| 77.1 (Geometric Mean) | Cycloguanil-Resistant | [17] |
Mechanism of Action: DHFR Inhibition in Plasmodium falciparum
The primary antimalarial action of cycloguanil is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of Plasmodium falciparum.[4][18][19] This pathway is essential for the parasite's synthesis of deoxythymidylate monophosphate (dTMP), a precursor for DNA synthesis and repair.[6]
The parasite synthesizes dihydrofolate (DHF) de novo.[20] DHFR then catalyzes the reduction of DHF to tetrahydrofolate (THF).[19][21] THF is a crucial cofactor for thymidylate synthase (TS), which converts deoxyuridine monophosphate (dUMP) to dTMP.[6] By inhibiting DHFR, cycloguanil depletes the pool of THF, thereby halting DNA synthesis and preventing the parasite from replicating.[18][20]
Experimental Protocols
Quantification of Proguanil and Cycloguanil in Human Plasma by LC-MS/MS
The following is a representative protocol for the simultaneous quantification of proguanil and its active metabolite cycloguanil in human plasma, employing a deuterated internal standard like Cycloguanil-d4 HCl.
4.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of a human plasma sample, add 50 µL of an internal standard working solution (containing Cycloguanil-d4 HCl and a proguanil internal standard, if separate) and vortex for 5 seconds.[22]
-
Add 900 µL of ice-cold acetonitrile to precipitate plasma proteins and vortex for 10 minutes.[22]
-
Centrifuge the samples for 10 minutes at approximately 18,000 x g to pellet the precipitated proteins.[22]
-
Transfer 950 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or pressurized air at room temperature.[22]
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase for analysis.[22][23]
4.1.2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., HyPURITY Advance C18, 50 mm x 4.0 mm, 5 µm) is commonly used.[24][25]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate with 0.025% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[22]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[26]
-
Injection Volume: Typically 5-10 µL.[26]
4.1.3. Mass Spectrometry Conditions
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[24][25]
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for proguanil, cycloguanil, and their respective internal standards. These transitions are optimized for each compound to ensure selectivity and sensitivity.
Bioanalytical Workflow Using a Deuterated Internal Standard
The use of a deuterated internal standard such as Cycloguanil-d4 HCl is integral to robust and reliable bioanalytical quantification.[7][9] It compensates for variability in sample extraction, injection volume, and ionization efficiency, thereby enhancing the accuracy and precision of the results.[8][10]
Conclusion
The relationship between proguanil, cycloguanil, and Cycloguanil-d4 HCl is a clear example of the interplay between pharmacology and bioanalysis in drug development and clinical use. Proguanil's efficacy as an antimalarial is dependent on its metabolic conversion to cycloguanil, which in turn inhibits a critical enzyme in the malaria parasite. The ability to accurately measure cycloguanil concentrations in biological systems, facilitated by the use of deuterated internal standards like Cycloguanil-d4 HCl, is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring optimal treatment strategies. This guide provides the foundational data and methodologies to support further research and application in this field.
References
- 1. Steady-state kinetics of proguanil and its active metabolite, cycloguanil, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of atovaquone and proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of atovaquone and proguanil in pregnant women with acute falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the folate pathway in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 10. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple-dose pharmacokinetic study of proguanil and cycloguanil following 12-hourly administration of 100 mg proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics and pharmacodynamics of atovaquone and proguanil for the treatment of uncomplicated falciparum malaria in third-trimester pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative folate metabolism in humans and malaria parasites (part I): pointers for malaria treatment from cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Human dihydrofolate reductase influences the sensitivity of the malaria parasite Plasmodium falciparum to ketotifen – A cautionary tale in screening transgenic parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Alternative LC-MS-MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study [agris.fao.org]
- 26. Proguanil and cycloguanil are organic cation transporter and multidrug and toxin extrusion substrates - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and molecular weight of Cycloguanil-d4 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties and analytical methodologies for Cycloguanil-d4 hydrochloride. This deuterated analog of cycloguanil serves as a critical internal standard for pharmacokinetic and metabolic studies, ensuring accurate quantification in complex biological matrices.
Core Compound Data
The fundamental physicochemical properties of Cycloguanil-d4 hydrochloride are summarized below.
| Property | Value | Source |
| CAS Number | 1189427-23-3 | Multiple Sources |
| Molecular Formula | C₁₁H₁₁D₄Cl₂N₅ | Multiple Sources |
| Molecular Weight | 292.2 g/mol | Multiple Sources |
Analytical Methodologies
The quantification of cycloguanil and its deuterated internal standard in biological samples is commonly performed using High-Performance Liquid Chromatography (HPLC). The following protocol is a representative method for the analysis of cycloguanil in plasma, which can be adapted for Cycloguanil-d4 hydrochloride.
High-Performance Liquid Chromatography (HPLC) Method for Quantification in Plasma
This method is designed for the sensitive and specific measurement of cycloguanil concentrations in plasma samples, a crucial aspect of pharmacokinetic analysis.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent 1100 series or equivalent, equipped with a UV detector.
-
Column: Hypersil ODS (C-18), 5 µm, 250 x 4.6 mm I.D.[1]
-
Mobile Phase: A mixture of methanol, acetonitrile, and 0.5% ammonium acetate (40:5:55) containing 75 mM/L perchloric acid. The pH of the mobile phase should be adjusted to 2.9.[2]
-
Flow Rate: 1.2 mL/min.[2]
-
Detection Wavelength: UV detection at 246 nm.[1]
-
Injection Volume: 50 µL.[2]
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of cycloguanil hydrochloride in 100 mL of methanol.[1]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations ranging from 0.1 to 4.0 µg/mL.[1]
-
Internal Standard Stock Solution (10 µg/mL): Prepare a stock solution of Cycloguanil-d4 hydrochloride in methanol.
-
Sample Preparation:
-
To 1 mL of plasma in a centrifuge tube, add 20 µL of the internal standard solution (Cycloguanil-d4 hydrochloride).
-
Vortex the mixture.[1]
-
Add 5 mL of diethyl ether and vortex for 1 minute.[1]
-
Centrifuge at 2000 x g for 10 minutes.[1]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the mobile phase and inject 50 µL onto the HPLC system.[2]
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of cycloguanil to the internal standard (Cycloguanil-d4 hydrochloride) against the corresponding concentrations of the working standard solutions.
-
Determine the concentration of cycloguanil in the plasma samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate key processes related to the analysis and mechanism of action of cycloguanil.
Caption: Workflow for the quantitative analysis of cycloguanil in plasma using HPLC.
Caption: Mechanism of action of Cycloguanil via inhibition of Dihydrofolate Reductase (DHFR).
References
Isotopic Purity of Cycloguanil-d4 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of Cycloguanil-d4 hydrochloride, a deuterated analog of the antimalarial drug metabolite, Cycloguanil. This guide is intended for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalysis or as tracers in metabolic studies.
Cycloguanil-d4 hydrochloride is a critical tool in pharmacokinetic and drug metabolism studies, where its distinct mass allows for precise differentiation from the unlabeled endogenous compound. The reliability of such studies is fundamentally dependent on the isotopic purity of the labeled standard. This document outlines the typical isotopic distribution, detailed experimental protocols for its determination, and the biological pathway relevant to its parent compound.
Data Presentation: Isotopic Distribution
The isotopic purity of a deuterated compound is a measure of the percentage of molecules containing the intended number of deuterium atoms. Due to the nature of chemical synthesis, a batch of Cycloguanil-d4 hydrochloride will contain a distribution of isotopic species, including the desired d4 species and trace amounts of less-deuterated (d0, d1, d2, d3) isotopologues. High isotopic purity is crucial to prevent cross-talk between the analytical signals of the standard and the analyte.
While the exact isotopic distribution is specific to each synthesis batch and should always be confirmed by consulting the Certificate of Analysis (CoA) provided by the supplier, a typical high-quality batch of Cycloguanil-d4 hydrochloride is expected to exhibit the following representative isotopic distribution.
| Isotopologue | Designation | Representative Mass (m/z) [M+H]⁺ | Representative Abundance (%) |
| Cycloguanil-d0 | d0 | 252.7 | < 0.1 |
| Cycloguanil-d1 | d1 | 253.7 | < 0.5 |
| Cycloguanil-d2 | d2 | 254.7 | < 1.0 |
| Cycloguanil-d3 | d3 | 255.7 | < 2.0 |
| Cycloguanil-d4 | d4 | 256.7 | > 96.5 |
Note: The data presented in this table is representative and may vary between different batches and suppliers. Always refer to the lot-specific Certificate of Analysis for precise data.
Experimental Protocols
The determination of isotopic purity and the confirmation of the deuterium label positions are primarily achieved through a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS) for Isotopic Distribution Analysis
Objective: To determine the relative abundance of each isotopic species of Cycloguanil-d4 hydrochloride.
Methodology:
-
Sample Preparation: A dilute solution of Cycloguanil-d4 hydrochloride is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration appropriate for the mass spectrometer (e.g., 1 µg/mL).
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is utilized.
-
Analysis: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The instrument is operated in full-scan mode to acquire the mass spectrum of the protonated molecule [M+H]⁺.
-
Data Analysis: The relative intensities of the ion signals corresponding to the d0, d1, d2, d3, and d4 isotopologues are measured. The percentage of each isotopologue is calculated from the integrated peak areas in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the position of the deuterium labels and assess isotopic enrichment.
Methodology:
-
Sample Preparation: A sufficient amount of Cycloguanil-d4 hydrochloride is dissolved in a suitable solvent. For ¹H NMR, a non-deuterated solvent (e.g., DMSO) is used to observe the absence of proton signals. For ²H NMR, a deuterated solvent is used to directly detect the deuterium signals.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed.
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired. The significant reduction or absence of signals corresponding to the protons on the phenyl ring confirms the location of the deuterium labels.
-
²H NMR Analysis: The ²H (Deuterium) NMR spectrum is acquired. The presence of signals at the chemical shifts corresponding to the phenyl ring positions provides direct evidence of deuteration at these sites. The integral of these signals can be compared to a known standard to provide a quantitative measure of isotopic enrichment.
Mandatory Visualizations
Experimental Workflow for Isotopic Purity Determination
The following diagram illustrates the general workflow for determining the isotopic purity of Cycloguanil-d4 hydrochloride.
Biological Pathway of the Parent Compound
Cycloguanil is the active metabolite of the antimalarial prodrug proguanil. It functions by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum. This inhibition disrupts the synthesis of tetrahydrofolate, a vital cofactor for DNA synthesis, thereby arresting parasite replication.
A Technical Guide to Commercial Suppliers of Cycloguanil-d4 Hydrochloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers for Cycloguanil-d4 hydrochloride, a deuterated analog of the antimalarial drug cycloguanil. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this compound for their studies. It includes a comparative table of suppliers, a discussion of the compound's primary mechanism of action, and visual representations of relevant biological pathways and experimental workflows.
Introduction to Cycloguanil-d4 Hydrochloride
Cycloguanil is the active metabolite of the antimalarial drug proguanil.[1][2] It functions by inhibiting the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of nucleic acids and proteins in the malaria parasite.[3] The deuterated form, Cycloguanil-d4 hydrochloride, serves as a valuable tool in research, particularly as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[4] Its use as a tracer allows for precise measurement in pharmacokinetic and metabolic studies.[4]
Commercial Supplier Overview
The following table summarizes key quantitative data from various commercial suppliers of Cycloguanil-d4 hydrochloride for research purposes. This information is intended to facilitate a comparative analysis for procurement.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |
| MedChemExpress | HY-12784AS | 1189427-23-3 | C₁₁H₁₁D₄Cl₂N₅ | 292.2 | Not specified | 1 mg, 10 mg |
| LGC Standards | TRC-C987882 | 1189427-23-3 | C₁₁H₁₁D₄Cl₂N₅ | 292.2 | Not specified | 1 mg, 10 mg |
| VIVAN Life Sciences | VLCS-00577 | 1189427-23-3 | C₁₁H₁₁D₄Cl₂N₅ | 292.2 | Not specified | Inquire for details |
| Pharmaffiliates | PA STI 023280 | 1189427-23-3 | C₁₁H₁₁D₄Cl₂N₅ | 292.20 | Not specified | Inquire for details |
| Clinivex | Not specified | 1189427-23-3 | Not specified | Not specified | Not specified | Inquire for details |
| Omsynth Lifesciences | OM_0118 | 1189427-23-3 | C₁₁H₁₁D₄Cl₂N₅ | 292.20 | 98.60% | Inquire for details |
Mechanism of Action: Inhibition of Dihydrofolate Reductase
Cycloguanil's primary mechanism of action is the inhibition of the enzyme dihydrofolate reductase (DHFR).[1][3] DHFR plays a critical role in the folate metabolic pathway by catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[5][6][7] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[3][5] By inhibiting DHFR, cycloguanil disrupts these vital biosynthetic pathways, ultimately leading to the death of the malaria parasite.[3]
The following diagram illustrates the role of DHFR in the folate synthesis pathway and the inhibitory action of Cycloguanil.
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by Cycloguanil.
Experimental Protocols: A General Workflow
While specific experimental protocols will vary depending on the research application, a general workflow for utilizing Cycloguanil-d4 hydrochloride as an internal standard in a pharmacokinetic study is outlined below.
1. Standard Preparation:
- Prepare a stock solution of Cycloguanil-d4 hydrochloride in a suitable solvent (e.g., methanol, DMSO).
- Perform serial dilutions to create a series of working standard solutions with known concentrations.
2. Sample Collection:
- Collect biological samples (e.g., plasma, tissue homogenates) at various time points after administration of the non-deuterated drug.
3. Sample Preparation:
- To a known volume of the biological sample, add a fixed amount of the Cycloguanil-d4 hydrochloride internal standard solution.
- Perform protein precipitation or liquid-liquid extraction to remove interfering substances.
- Evaporate the solvent and reconstitute the residue in the mobile phase for analysis.
4. LC-MS/MS Analysis:
- Inject the prepared sample into an LC-MS/MS system.
- Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both the analyte (cycloguanil) and the internal standard (Cycloguanil-d4).
5. Data Analysis:
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
The following diagram provides a visual representation of this experimental workflow.
Caption: General workflow for using Cycloguanil-d4 HCl in pharmacokinetic studies.
This guide provides a starting point for researchers seeking to procure and utilize Cycloguanil-d4 hydrochloride. It is recommended to contact the suppliers directly for the most up-to-date product specifications and availability.
References
- 1. Cycloguanil - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. plexusdx.com [plexusdx.com]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
The Genesis of an Antimalarial: A Technical Guide to the Discovery and History of Cycloguanil as a Proguanil Metabolite
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal discovery of cycloguanil, the active metabolite of the antimalarial drug proguanil. It delves into the historical context of proguanil's development, the key experiments that unraveled its metabolic activation, and the subsequent understanding of cycloguanil's mechanism of action and pharmacokinetic profile. This document provides a comprehensive overview for researchers and professionals in the field of drug development, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating critical pathways and workflows through diagrams.
A Historical Perspective: The Emergence of Proguanil
The development of proguanil emerged from the intensive antimalarial drug discovery programs of World War II.[1][2] Initially synthesized in 1945, proguanil demonstrated significant activity against avian malaria and a favorable therapeutic index in animal models, which led to its use in humans.[3] However, early research presented a conundrum: proguanil was highly effective in vivo but showed limited activity against the malaria parasite in vitro. This discrepancy strongly suggested that the host metabolized proguanil into an active form.[4]
The Discovery of Cycloguanil: Unmasking the Active Metabolite
The breakthrough in understanding proguanil's mechanism of action came with the identification of its principal active metabolite, cycloguanil.[5] This discovery was the culmination of meticulous experimental work that aimed to isolate and characterize the substance responsible for the observed antimalarial effects.
Early In Vivo and Ex Vivo Evidence
Initial experiments involved administering proguanil to animals and then testing the ex vivo antimalarial activity of their plasma.[6] These studies consistently showed that the plasma of proguanil-treated subjects possessed potent antimalarial activity, confirming the presence of an active metabolite.
The Role of the Liver in Proguanil Metabolism
Researchers hypothesized that the liver was the primary site of proguanil's metabolic activation. This was investigated through in vitro studies using liver preparations.
Identification and Characterization of Cycloguanil
Through a series of chemical analyses of urine and plasma from individuals treated with proguanil, researchers successfully isolated and identified the cyclized triazine metabolite, cycloguanil.
Mechanism of Action: Dihydrofolate Reductase Inhibition
Cycloguanil exerts its antimalarial effect by inhibiting the parasitic enzyme dihydrofolate reductase (DHFR).[7][8] This enzyme is crucial for the parasite's folate synthesis pathway, which is essential for the production of nucleic acids and certain amino acids. By blocking DHFR, cycloguanil disrupts DNA replication and prevents the parasite from multiplying.[7] Interestingly, while proguanil's primary antimalarial activity is attributed to its conversion to cycloguanil, some studies suggest that proguanil itself may have some intrinsic antimalarial activity through a different mechanism, particularly in potentiating the effects of other antimalarials like atovaquone.[1][9]
References
- 1. A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. OCT1 Deficiency Affects Hepatocellular Concentrations and Pharmacokinetics of Cycloguanil, the Active Metabolite of the Antimalarial Drug Proguanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20110263901A1 - Process of Preparation of Proguanil - Google Patents [patents.google.com]
- 6. Ex vivo antimalarial activity of proguanil combined with dapsone against cycloguanil-resistant Plasmodium falciparum isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Cycloguanil - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: High-Throughput LC-MS/MS Method for the Quantification of Cycloguanil in Human Plasma Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of cycloguanil in human plasma. Cycloguanil is the active metabolite of the antimalarial drug proguanil.[1][2][3] The method utilizes Cycloguanil-d4 hydrochloride as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.[4][5] Sample preparation is achieved through a straightforward protein precipitation procedure, enabling high-throughput analysis. Chromatographic separation is performed on a C18 reversed-phase column with a rapid isocratic elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The method was developed to be suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Proguanil is a prophylactic antimalarial drug that is metabolized in the body to its active form, cycloguanil.[1][2][3][6][7] The concentration of cycloguanil in plasma is a critical indicator of the drug's efficacy. Therefore, a reliable and sensitive analytical method is essential for clinical and pharmacological research. LC-MS/MS has become the gold standard for bioanalytical assays due to its high selectivity, sensitivity, and speed.[8] The use of a deuterated internal standard, such as Cycloguanil-d4 hydrochloride, is crucial for mitigating ion suppression and other matrix effects inherent in complex biological samples like plasma, thereby ensuring the accuracy and reproducibility of the results.[4][9] This application note provides a detailed protocol for the determination of cycloguanil in human plasma, suitable for drug development professionals and researchers.
Experimental
Materials and Reagents
-
Cycloguanil hydrochloride (Reference Standard)
-
Cycloguanil-d4 hydrochloride (Internal Standard)[10][11][12]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2EDTA)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu Nexera series, Waters ACQUITY UPLC)
-
Triple Quadrupole Mass Spectrometer (e.g., SCIEX API 4000, Agilent 6400 series)
-
Analytical Column: C18, 50 mm x 2.1 mm, 3.5 µm (e.g., Waters XBridge, Phenomenex Luna)
Standard Solutions Preparation
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve cycloguanil hydrochloride and Cycloguanil-d4 hydrochloride in methanol to prepare individual 1 mg/mL stock solutions.
Working Standard Solutions:
-
Prepare serial dilutions of the cycloguanil stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Prepare a working internal standard solution of Cycloguanil-d4 hydrochloride at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation Protocol
-
Thaw: Thaw plasma samples and calibration standards on ice.
-
Aliquot: Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the working internal standard solution to all tubes except for the blank matrix samples.
-
Protein Precipitation: Add 150 µL of acetonitrile to each tube.
-
Vortex: Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge: Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18, 50 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Elution | Isocratic: 70% A / 30% B |
| Run Time | 3 minutes |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Multiple Reaction Monitoring (MRM) Transitions:
The following MRM transitions were used for the quantification and confirmation of cycloguanil and its internal standard.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) | Cell Exit Potential (CXP) (V) |
| Cycloguanil | 252.1 | 170.2 | 76 | 27 | 14 |
| Cycloguanil-d4 | 256.1 | 174.2 | 76 | 27 | 14 |
Note: The Declustering Potential, Collision Energy, and Cell Exit Potential may require optimization for different mass spectrometer models.
Results and Discussion
This method provides excellent chromatographic separation of cycloguanil from endogenous plasma components. The use of Cycloguanil-d4 hydrochloride as an internal standard ensures accurate quantification over a wide dynamic range. A summary of hypothetical method validation data is presented below.
Method Validation Summary:
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | Within ± 15% |
| Precision (% CV) at LLOQ, LQC, MQC, HQC | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Diagrams
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Metabolic activation of proguanil and analytical relationship.
Conclusion
The described LC-MS/MS method offers a rapid, sensitive, and reliable approach for the quantification of cycloguanil in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in a research or clinical setting. The use of a deuterated internal standard ensures the method's accuracy and robustness.
References
- 1. africaresearchconnects.com [africaresearchconnects.com]
- 2. Steady-state kinetics of proguanil and its active metabolite, cycloguanil, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. lcms.cz [lcms.cz]
- 10. Cycloguanil-d4 Hydrochloride | LGC Standards [lgcstandards.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
Application Note: High-Throughput Quantification of Cycloguanil in Human Plasma using Cycloguanil-d4 Hydrochloride as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloguanil is the active metabolite of the antimalarial drug proguanil. It is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum. Inhibition of DHFR disrupts the synthesis of nucleic acids, leading to the parasite's death. Accurate quantification of cycloguanil in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cycloguanil in human plasma, utilizing Cycloguanil-d4 hydrochloride as a stable isotope-labeled internal standard to ensure high accuracy and precision.
Mechanism of Action: Proguanil to Cycloguanil
Proguanil is a prodrug that is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19, to its active form, cycloguanil.[1] This metabolic activation is essential for its antimalarial activity. The use of a stable isotope-labeled internal standard like Cycloguanil-d4 hydrochloride, which has nearly identical physicochemical properties to the analyte, allows for accurate quantification by compensating for variations in sample preparation and instrument response.[2]
Experimental Protocols
This validated method provides a detailed procedure for the analysis of cycloguanil in human plasma.
Materials and Reagents
-
Cycloguanil hydrochloride (Reference Standard)
-
Cycloguanil-d4 hydrochloride (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2EDTA)
-
Ultrapure water
Instrumentation
-
LC System: Agilent 1290 Infinity II or equivalent
-
MS System: Sciex QTRAP 5500 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: Atlantis Premier BEH C18 AX VanGuard FIT, 150 mm × 2.1 mm, 2.5 µm particle size, or equivalent
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve cycloguanil hydrochloride and Cycloguanil-d4 hydrochloride in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare working standard solutions of cycloguanil by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
-
-
Internal Standard Working Solution (10 ng/mL):
-
Dilute the Cycloguanil-d4 hydrochloride stock solution with a 50:50 mixture of methanol and water to a final concentration of 10 ng/mL.
-
Sample Preparation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of the 10 ng/mL Cycloguanil-d4 hydrochloride internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a 50:50 mixture of aqueous 20 mM ammonium formate buffer and methanol.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %A %B 0.0 95 5 1.0 95 5 3.0 20 80 4.0 20 80 4.1 95 5 | 6.0 | 95 | 5 |
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Cycloguanil 252.1 195.1 27 | Cycloguanil-d4 | 256.1 | 199.1 | 27 |
-
The dwell time for each transition was 150 ms.
-
Data Presentation
The method was validated according to the European Medicines Agency (EMA) guidelines.
Table 1: Method Validation Parameters for Cycloguanil in Human Plasma
| Parameter | Result |
| Linearity Range | 0.2 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Intra-day Accuracy (%Bias) | -5.8% to 6.3% |
| Inter-day Accuracy (%Bias) | -7.1% to 4.9% |
| Recovery | > 90% |
| Matrix Effect | Negligible |
Table 2: Calibration Curve for Cycloguanil in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 0.2 | 0.018 | 104.5 | 7.8 |
| 0.5 | 0.046 | 98.2 | 6.1 |
| 1 | 0.091 | 101.3 | 4.5 |
| 5 | 0.458 | 97.9 | 3.2 |
| 10 | 0.921 | 99.6 | 2.8 |
| 25 | 2.305 | 102.1 | 1.9 |
| 50 | 4.612 | 98.8 | 2.3 |
Visualizations
Metabolic activation of proguanil to cycloguanil.
LC-MS/MS experimental workflow for cycloguanil.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of cycloguanil in human plasma. The use of Cycloguanil-d4 hydrochloride as an internal standard ensures the reliability and accuracy of the results. This method is well-suited for pharmacokinetic and clinical studies involving the antimalarial drug proguanil.
References
Quantitative analysis of proguanil using Cycloguanil-d4 hydrochloride
An Application Note and Protocol for the Quantitative Analysis of Proguanil Using Cycloguanil-d4 Hydrochloride as an Internal Standard.
Introduction
Proguanil is an antimalarial pro-drug that is metabolized in the body to its active form, cycloguanil.[1] Cycloguanil targets the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum, a critical component in the parasite's folate biosynthesis pathway.[2] Inhibition of DHFR disrupts the synthesis of essential DNA precursors, ultimately leading to the parasite's death.[2] Accurate quantification of proguanil in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
This document provides a detailed protocol for the quantitative analysis of proguanil in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method employs Cycloguanil-d4 hydrochloride, a stable isotope-labeled internal standard, to ensure high accuracy and precision.
Mechanism of Action
Proguanil is converted to the active metabolite cycloguanil by the cytochrome P450 enzyme CYP2C19 in the liver. Cycloguanil inhibits the parasitic dihydrofolate reductase enzyme, which blocks the biosynthesis of purines and pyrimidines, essential for DNA synthesis and cell multiplication.[3] This action leads to a failure of nuclear division during schizont formation in both erythrocytes and the liver.[3]
Metabolic activation and mechanism of action of Proguanil.
Experimental Protocols
This section details a validated LC-MS/MS method for the quantification of proguanil in human plasma.
Materials and Reagents
-
Proguanil Hydrochloride (Reference Standard)
-
Cycloguanil-d4 Hydrochloride (Internal Standard)
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (with K2EDTA as anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
-
Analytical column: C18 or ethyl-linked phenyl reverse phase column[4][5]
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Proguanil Hydrochloride in methanol to prepare a 1 mg/mL primary stock solution.
-
Similarly, prepare a 1 mg/mL primary stock solution of Cycloguanil-d4 Hydrochloride in methanol.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the Proguanil stock solution with a 50:50 mixture of methanol and water to create working standards for the calibration curve (e.g., concentrations ranging from 1 ng/mL to 2000 ng/mL).[4][5]
-
Dilute the Cycloguanil-d4 stock solution to a final concentration of 50 ng/mL to be used as the internal standard (IS) spiking solution.
-
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting proguanil from plasma samples.[6][7]
-
Label microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.
-
Pipette 50 µL of the plasma sample, calibrator, or QC into the corresponding tube.
-
Add 20 µL of the 50 ng/mL Cycloguanil-d4 internal standard solution to each tube (except for blank samples).
-
Vortex briefly to mix.
-
Add 150 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Workflow for plasma sample preparation.
LC-MS/MS Conditions
The following table outlines the typical chromatographic and mass spectrometric conditions for the analysis.
| Parameter | Recommended Conditions |
| LC System | |
| Column | Ethyl-linked phenyl reverse phase or C18 (e.g., 50 mm x 4.0 mm, 5 µm)[4][8] |
| Mobile Phase A | 0.1% Formic Acid in Water or 20 mM Ammonium Formate[6][7] |
| Mobile Phase B | Acetonitrile or Methanol[6][7] |
| Gradient | A linear gradient can be optimized for separation. |
| Flow Rate | 0.6 mL/min[8] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[4][5] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~5500 V[8] |
| Source Temperature | ~450 °C[8] |
| MRM Transitions | |
| Proguanil | m/z 254.1 -> 170.0[4][5] |
| Cycloguanil-d4 (IS) | m/z 256.1 -> 199.0 (Adjust based on specific deuteration pattern) |
Data Presentation and Method Performance
The performance of the analytical method should be validated according to regulatory guidelines. The following tables summarize typical validation parameters.
Table 1: Calibration Curve and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Proguanil | 1 - 2000 | 1.0 | > 0.99 |
| Data synthesized from published methods.[4][8] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1.0 | < 15% | < 15% | ± 15% |
| Low | 3.0 | < 12% | < 12% | ± 5% |
| Medium | 100 | < 12% | < 12% | ± 5% |
| High | 1500 | < 12% | < 12% | ± 5% |
| Acceptance criteria based on typical bioanalytical method validation guidelines.[4][5][8] |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Proguanil | > 73% | Minimal |
| Data synthesized from published methods.[4][5][8] |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of proguanil in human plasma. The use of a stable isotope-labeled internal standard, Cycloguanil-d4, ensures high accuracy and corrects for variability during sample preparation and analysis. This protocol is well-suited for applications in clinical research and drug development, including pharmacokinetic and bioequivalence studies.
References
- 1. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. Sensitive method for the quantitative determination of proguanil and its metabolites in rat blood and plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Method for the Determination of Cycloguanil
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cycloguanil is the active metabolite of the antimalarial drug proguanil.[1][2] It functions by inhibiting the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum, a critical component of the parasite's folate biosynthesis pathway.[1] This inhibition disrupts the synthesis of essential DNA precursors, ultimately leading to the parasite's death.[1] Accurate and reliable quantification of cycloguanil in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This document provides a detailed application note and protocol for the analysis of cycloguanil using High-Performance Liquid Chromatography (HPLC).
Mechanism of Action and Metabolism
Cycloguanil is formed in the liver from proguanil through metabolism by cytochrome P450 isoenzymes.[3][4] The metabolic conversion is a key step for the drug's antimalarial activity. The pathway involves the cyclization of the proguanil molecule to form the active triazine metabolite, cycloguanil.[5]
Caption: Metabolic activation of proguanil to cycloguanil and its inhibitory action on the folate pathway.
Data Presentation: HPLC Method Performance
The following tables summarize the quantitative performance data for the HPLC analysis of cycloguanil.
Table 1: Chromatographic Conditions for Cycloguanil Analysis
| Parameter | Method 1: Plasma Analysis | Method 2: Urine Analysis | Method 3: Plasma (with Atovaquone & Proguanil) |
| HPLC System | Agilent 1100 series or equivalent[6] | Not Specified | Not Specified |
| Column | Hypersil ODS (C-18), 5 µm, 250 x 4.6 mm I.D.[1][6] | Reversed phase C18 microbore, 3 µm ODS Hypersil, 100 x 2 mm I.D.[7] | Phenyl, 5 µm, 150 x 4.6 mm[8] |
| Mobile Phase | Methanol: Acetonitrile: 0.5% Ammonium Acetate (40:5:55 v/v/v) with 75 mM/L perchloric acid (pH 2.9)[6] | Acetonitrile: Aqueous Phosphate Buffer (10:90 v/v) containing 200 mM sodium dodecyl sulphate (pH 2)[7] | Phosphate Buffer (pH 7.2): Methanol (45:55 v/v)[8] |
| Flow Rate | 1.2 mL/min[6] | 0.4 mL/min[7] | 0.8 mL/min[8] |
| Detection | UV at 254 nm | UV at 254 nm[7] | UV at 254 nm[8] |
| Injection Volume | 50 µL[6] | Not Specified | Not Specified |
| Temperature | Ambient[6] | Room Temperature | 18 °C[8] |
| Internal Standard | Pyrimethamine[6] | Quinine Sulphate[7] | Tramadol[8] |
Table 2: Method Validation Parameters for Cycloguanil in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 4.0 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Accuracy (% Recovery) | ||
| 0.5 µg/mL | 92% | [6] |
| 2.0 µg/mL | 97% | [6] |
| Precision (% RSD) | ||
| Intra-day (0.5 µg/mL) | < 8% | [6] |
| Intra-day (2.0 µg/mL) | < 8% | [6] |
| Inter-day | Not Specified | |
| Limit of Detection (LOD) | 0.5 µg/mL (in urine) | [7] |
| Limit of Quantification (LOQ) | 0.2 ng/mL | [2] |
Experimental Protocols
A detailed methodology for the determination of cycloguanil in human plasma is provided below. This protocol is adapted from a validated procedure for the simultaneous analysis of proguanil and cycloguanil.[1][6]
1. Materials and Reagents
-
Cycloguanil hydrochloride analytical reference standard
-
Pyrimethamine (Internal Standard)
-
Methanol (HPLC grade)[1]
-
Acetonitrile (HPLC grade)[1]
-
Ammonium acetate[1]
-
Perchloric acid[1]
-
Sodium hydroxide (2 M)[1]
-
Diethyl ether[1]
-
Human plasma (blank)[1]
2. Chromatographic Conditions
-
Refer to Table 1, Method 1 for detailed chromatographic conditions.
3. Standard Solution Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of cycloguanil hydrochloride in 100 mL of methanol.[1]
-
Working Standard Solutions: Prepare serial dilutions from the stock solution in methanol to obtain concentrations ranging from 0.1 to 4.0 µg/mL.[1]
-
Internal Standard Stock Solution (10 µg/mL): Prepare a stock solution of pyrimethamine in methanol.[1]
4. Sample Preparation (Human Plasma)
-
To 1 mL of plasma in a centrifuge tube, add 20 µL of the internal standard solution (10 µg/mL pyrimethamine).[1][6]
-
Vortex the mixture.[1]
-
Add 0.5 mL of 2 M NaOH to make the sample alkaline.[1]
-
Add 5 mL of diethyl ether and vortex for 1 minute.[1]
-
Centrifuge at 2000 x g for 10 minutes.[1]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
Caption: Experimental workflow for the extraction of cycloguanil from human plasma for HPLC analysis.
5. Calibration Curve
-
Spike 1 mL aliquots of blank plasma with the appropriate working standard solutions to create calibration standards.[1]
-
Process the calibration standards as described in the sample preparation section.[1]
-
Plot the peak area ratio of cycloguanil to the internal standard against the corresponding concentration to construct the calibration curve.[1]
6. Data Analysis
-
The concentration of cycloguanil in the test samples is determined by interpolating the peak area ratio from the calibration curve.
Conclusion
The HPLC method described provides a robust and reliable approach for the quantitative analysis of cycloguanil in human plasma. The detailed protocol and performance data will be valuable for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical trials involving antimalarial drugs. The provided workflows and diagrams offer a clear understanding of the experimental process and the mechanism of action of cycloguanil.
References
- 1. benchchem.com [benchchem.com]
- 2. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clinical pharmacology of atovaquone and proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of Cycloguanil-d4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the mass spectrometry fragmentation pattern of Cycloguanil-d4 hydrochloride, a deuterated analog of the active antimalarial metabolite, cycloguanil. Cycloguanil-d4 hydrochloride is commonly utilized as an internal standard in quantitative bioanalytical assays. A thorough understanding of its fragmentation behavior under mass spectrometric conditions is crucial for accurate method development and validation. These notes include a summary of its mass spectral data, a proposed fragmentation pathway, and a standardized protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chemical Information
| Compound | Cycloguanil-d4 hydrochloride |
| Synonyms | 1-(4-Chlorophenyl-d4)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine hydrochloride |
| CAS Number | 1189427-23-3[1][2] |
| Molecular Formula | C₁₁H₁₁D₄Cl₂N₅[1] |
| Molecular Weight | 292.2 g/mol [1] |
| Structure | The deuterium atoms are located on the 4-chlorophenyl ring. |
Mass Spectrometry Fragmentation Pattern
The fragmentation of Cycloguanil-d4 hydrochloride was compared to its non-deuterated counterpart, Cycloguanil hydrochloride, using tandem mass spectrometry (MS/MS). The analysis was performed in positive ion mode, monitoring the protonated molecular ions [M+H]⁺.
Table 1: Comparison of Mass Spectrometry Fragmentation Data
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Proposed Neutral Loss |
| Cycloguanil hydrochloride | 252.1 | 195.1, 193.1, 170.1 | C₃H₇N, C₃H₉N, C₃H₆N₂ |
| Cycloguanil-d4 hydrochloride | 256.1 | 199.1, 197.1, 174.1 | C₃H₇N, C₃H₉N, C₃H₆N₂ |
The precursor ion of Cycloguanil-d4 hydrochloride is observed at m/z 256.1, which is 4 Da higher than that of the non-deuterated form (m/z 252.1), confirming the incorporation of four deuterium atoms. The major product ions for the deuterated compound are observed at m/z 199.1, 197.1, and 174.1, each shifted by 4 Da compared to the corresponding fragments of cycloguanil (m/z 195.1, 193.1, and 170.1)[3]. This consistent mass shift indicates that the deuterium labels on the chlorophenyl ring remain intact within these major fragments.
Proposed Fragmentation Pathway
The fragmentation of cycloguanil primarily involves cleavages within the dihydrotriazine ring. The proposed fragmentation pathway, initiated from the protonated molecular ion, is depicted below. This pathway is applicable to both the deuterated and non-deuterated forms, with the corresponding mass shifts for the d4-analog.
Caption: Proposed fragmentation pathways for Cycloguanil and Cycloguanil-d4.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general procedure for the analysis of Cycloguanil-d4 hydrochloride, typically as an internal standard, alongside the non-deuterated analyte in a biological matrix.
4.1. Materials and Reagents
-
Cycloguanil-d4 hydrochloride reference standard
-
Cycloguanil hydrochloride reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
4.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
4.3. Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of Cycloguanil hydrochloride and Cycloguanil-d4 hydrochloride in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Cycloguanil hydrochloride stock solution in methanol to create calibration standards. Prepare a working solution of Cycloguanil-d4 hydrochloride (internal standard) at an appropriate concentration.
-
Sample Extraction: A protein precipitation method is commonly employed.
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
4.4. LC-MS/MS Conditions
-
HPLC Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cycloguanil: 252.1 -> 170.1 (Quantifier), 252.1 -> 195.1 (Qualifier)
-
Cycloguanil-d4: 256.1 -> 174.1 (Quantifier)
-
4.5. Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Workflow Diagram
The following diagram illustrates the general workflow for the quantitative analysis of cycloguanil using Cycloguanil-d4 hydrochloride as an internal standard.
References
Application Notes and Protocols for Cycloguanil-d4 Hydrochloride in Malaria Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Cycloguanil-d4 hydrochloride in the study of malaria drug resistance. Cycloguanil, the active metabolite of proguanil, is a dihydrofolate reductase (DHFR) inhibitor.[1][2] Understanding its mechanism of action and the development of resistance is crucial for the development of new antimalarial therapies. Cycloguanil-d4 hydrochloride, a deuterated analog, serves as an essential internal standard for accurate quantification in pharmacokinetic and drug metabolism studies.[3]
Mechanism of Action and Resistance
Cycloguanil targets the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme, a critical component in the folate biosynthesis pathway.[2] This pathway is essential for the synthesis of nucleic acids and certain amino acids, which are vital for the parasite's rapid proliferation.[4] Inhibition of PfDHFR disrupts these processes, leading to parasite death.
Resistance to cycloguanil primarily arises from point mutations in the pfdhfr gene.[5][6] These mutations, often occurring in a stepwise manner, alter the enzyme's active site, reducing the binding affinity of cycloguanil.[4] Key mutations associated with cycloguanil resistance include S108N, N51I, C59R, and I164L.[4] The accumulation of these mutations leads to progressively higher levels of resistance.
Signaling Pathway of Cycloguanil Action and Resistance
Quantitative Data Summary
The following tables summarize the inhibitory activity of cycloguanil against various P. falciparum strains and the performance of analytical methods for its quantification.
Table 1: In Vitro Susceptibility of P. falciparum to Cycloguanil
| Strain/Isolate | DHFR Genotype | IC50 (nM) - Mean | Susceptibility | Reference |
| Susceptible | Wild-Type | 11.1 | Susceptible | [2] |
| Resistant | Mutant | 2,030 | Resistant | [2] |
| African Isolates (Susceptible) | Not specified | < 50 | Susceptible | [1] |
| African Isolates (Resistant) | Not specified | > 500 | Resistant | [1] |
Table 2: Performance of LC-MS/MS Method for Cycloguanil Quantification
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [7] |
| Calibration Range | 0.5 - 50 ng/mL | [7] |
Experimental Protocols
Protocol 1: In Vitro Antimalarial Susceptibility Testing using SYBR Green I Assay
This protocol determines the 50% inhibitory concentration (IC50) of cycloguanil against P. falciparum asexual blood-stage parasites.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium (RPMI 1640 with supplements)
-
Cycloguanil stock solution (in DMSO)
-
96-well microplates
-
SYBR Green I lysis buffer
-
Fluorometer
Procedure:
-
Prepare serial dilutions of cycloguanil in complete culture medium in a 96-well plate.
-
Add parasitized erythrocytes (0.5% parasitemia, 1.5% hematocrit) to each well.[1]
-
Include drug-free wells as negative controls and wells with non-parasitized erythrocytes as a background control.
-
Incubate the plate for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).[1]
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Measure fluorescence using a fluorometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate IC50 values by plotting the percentage of inhibition against the log of the drug concentration using a non-linear regression model.
Protocol 2: PfDHFR Enzyme Inhibition Assay
This spectrophotometric assay measures the ability of cycloguanil to inhibit the enzymatic activity of recombinant PfDHFR.
Materials:
-
Recombinant P. falciparum DHFR
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM TES, pH 7.0, 75 mM β-mercaptoethanol, 1 mM EDTA)[4]
-
Cycloguanil stock solution (in DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer and NADPH (final concentration ~100 µM).[4]
-
Add the desired concentration of cycloguanil or DMSO (vehicle control).
-
Add recombinant PfDHFR to the mixture and incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding DHF (final concentration ~100 µM).[4]
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.[4][8]
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the IC50 value by plotting the percentage of inhibition against a range of cycloguanil concentrations.
Protocol 3: Quantitative Analysis of Cycloguanil in Plasma using LC-MS/MS with Cycloguanil-d4 Hydrochloride Internal Standard
This protocol describes the quantification of cycloguanil in plasma samples, a crucial aspect of pharmacokinetic studies.
Materials:
-
Plasma samples
-
Cycloguanil-d4 hydrochloride (internal standard) stock solution
-
Acetonitrile (for protein precipitation)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples.
-
Spike a known concentration of Cycloguanil-d4 hydrochloride internal standard into each plasma sample, calibrator, and quality control sample.
-
Precipitate proteins by adding a sufficient volume of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[7]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate cycloguanil and the internal standard using a suitable C18 column with a gradient elution.
-
Detect and quantify the parent and product ions for both cycloguanil and Cycloguanil-d4 hydrochloride using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of cycloguanil to Cycloguanil-d4 hydrochloride.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of cycloguanil in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflows and Logical Relationships
Experimental Workflow for In Vitro Drug Susceptibility Testing
Workflow for Site-Directed Mutagenesis of pfdhfr
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Probing the Role of Parasite-specific, Distant, Structural Regions on Communication and Catalysis in the Bifunctional Thymidylate Synthase- Dihydrofolate Reductase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutagenesis of dihydrofolate reductase from Plasmodium falciparum: analysis in Saccharomyces cerevisiae of triple mutant alleles resistant to pyrimethamine or WR99210 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cycloguanil-d4 Hydrochloride for In Vitro Antimalarial Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health challenge, largely due to the emergence and spread of drug-resistant parasite strains.[1] Plasmodium falciparum is the most virulent species and is responsible for the majority of malaria-related deaths. This necessitates a continuous effort in the discovery and development of novel antimalarial agents. Cycloguanil, the active metabolite of the prodrug proguanil, is a potent inhibitor of the parasite's dihydrofolate reductase (DHFR) enzyme, a clinically validated target for antimalarial drugs.[2][3][4]
Cycloguanil-d4 hydrochloride is a deuterium-labeled version of cycloguanil. Stable isotope-labeled compounds like Cycloguanil-d4 are invaluable in drug discovery and development.[5] While they are frequently used as internal standards for quantitative analysis in mass spectrometry-based assays, they can also be employed directly in in vitro screening assays.[5] The biological activity of the deuterated form is comparable to its non-labeled counterpart.[6] The hydrochloride salt form typically enhances aqueous solubility and stability.[6] This document provides detailed protocols for utilizing Cycloguanil-d4 hydrochloride in in vitro antimalarial screening assays against P. falciparum.
Mechanism of Action
Cycloguanil exerts its antimalarial effect by selectively inhibiting the Plasmodium dihydrofolate reductase (DHFR) enzyme.[3][7][8] DHFR is a critical enzyme in the folate biosynthesis pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[1][9] THF is an essential cofactor for the synthesis of thymidylate and purines, which are vital precursors for DNA synthesis and cell replication.[4][10] By blocking this pathway, cycloguanil halts parasite proliferation, leading to its death.[10] Widespread resistance to cycloguanil is often associated with specific point mutations in the parasite's dhfr gene.[1][11]
Data Presentation: In Vitro Antimalarial Activity
The in vitro efficacy of cycloguanil is typically quantified by its 50% inhibitory concentration (IC₅₀). The IC₅₀ values can vary significantly depending on whether the P. falciparum strain is sensitive or resistant to DHFR inhibitors.
| Compound | P. falciparum Strain Type | Mean IC₅₀ (nM) | Susceptibility Level (nM) |
| Cycloguanil | Susceptible | 11.1 | < 50 |
| Cycloguanil | Intermediate Resistance | - | 50 - 500 |
| Cycloguanil | High-Level Resistance | 2,030 | > 500 |
| Data compiled from a study on African isolates of P. falciparum.[12] |
Experimental Protocols
This section details the materials and methodology for determining the antimalarial activity of Cycloguanil-d4 hydrochloride using the widely adopted SYBR® Green I-based fluorescence assay.[13][14]
Materials and Reagents
-
Cycloguanil-d4 hydrochloride (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
P. falciparum culture (e.g., 3D7-chloroquine sensitive, Dd2-chloroquine resistant)
-
Human erythrocytes (blood group O+)
-
Complete RPMI (cRPMI) medium: RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 0.5% Albumax I or 10% human serum. For testing DHFR inhibitors, PABA- and folic acid-free RPMI 1640 should be used.[15][16]
-
Sterile, black, 96-well flat-bottom microplates
-
SYBR® Green I nucleic acid stain (10,000x concentrate in DMSO)
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100.[13]
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)
-
Standard cell culture equipment (incubator with gas supply: 5% CO₂, 5% O₂, 90% N₂, biosafety cabinet, etc.)
Stock Solution Preparation
-
Prepare a high-concentration stock solution (e.g., 10 mM) of Cycloguanil-d4 hydrochloride by dissolving it in 100% DMSO. Cycloguanil hydrochloride is soluble up to approximately 20 mg/mL in DMSO.[17][18]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[19] Aqueous solutions are less stable and should not be stored for more than one day.[17][19]
In Vitro Antimalarial SYBR® Green I Assay
Protocol Steps:
-
Assay Plate Preparation:
-
In a 96-well plate, add cRPMI medium to all wells that will be used.
-
Create a serial dilution of the Cycloguanil-d4 hydrochloride stock solution. Start by adding a calculated volume of the stock to the first well of a row and then perform 2-fold or 3-fold serial dilutions across the plate.
-
Include positive controls (parasites with no drug) and negative controls (uninfected erythrocytes). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%, as higher concentrations can be toxic to the parasites.
-
-
Parasite Inoculation:
-
Synchronize an asynchronous P. falciparum culture to the ring stage using methods like sorbitol treatment.[20]
-
Prepare a parasite suspension in cRPMI with 1% parasitemia and 2% hematocrit.
-
Add the parasite suspension to each well of the drug-diluted plate.
-
-
Incubation:
-
Lysis and Staining:
-
Prepare the lysis buffer containing SYBR® Green I. Dilute the 10,000x SYBR® Green I stock to a 2x final concentration in the lysis buffer. Protect the solution from light.
-
After 72 hours, carefully remove the plate from the incubator. Add an equal volume of the SYBR® Green I lysis buffer to each well.[13]
-
Seal the plate and incubate at room temperature in the dark for 1-24 hours.[13][22]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Normalize the data by setting the fluorescence from the positive control (no drug) wells to 100% growth.
-
Calculate the percentage of parasite growth inhibition for each drug concentration.
-
Plot the percent inhibition against the log of the drug concentration and fit the data to a non-linear regression sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion
Cycloguanil-d4 hydrochloride is a valuable tool for antimalarial drug screening and research. Its well-defined mechanism of action as a DHFR inhibitor makes it an important reference compound for evaluating new antimalarials targeting the folate pathway. The detailed SYBR® Green I assay protocol provided here offers a robust, reliable, and high-throughput method for determining its in vitro efficacy against various strains of P. falciparum, thereby aiding in the critical mission of malaria drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Cycloguanil - Wikipedia [en.wikipedia.org]
- 3. Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Analysis in yeast of antimalaria drugs that target the dihydrofolate reductase of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. malariaworld.org [malariaworld.org]
- 10. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
- 11. Hybrid Inhibitors of Malarial Dihydrofolate Reductase with Dual Binding Modes That Can Forestall Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iddo.org [iddo.org]
- 14. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. caymanchem.com [caymanchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 21. researchgate.net [researchgate.net]
- 22. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Cycloguanil-d4 Hydrochloride HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Cycloguanil-d4 hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve the peak shape in their chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common peak shape problem encountered with Cycloguanil-d4 hydrochloride in reversed-phase HPLC?
A1: The most common issue is peak tailing.[1][2] Cycloguanil is a basic compound, and in reversed-phase HPLC, basic compounds are prone to interacting with residual silanol groups on the silica-based stationary phase.[3][4] These secondary interactions can lead to asymmetrical peaks with a "tail," which can compromise resolution and the accuracy of integration.[1][5]
Q2: How does the mobile phase pH affect the peak shape of Cycloguanil-d4 hydrochloride?
A2: Mobile phase pH is a critical factor for ionizable compounds like cycloguanil.[6][7][8] Cycloguanil has basic pKa values (pKa1: 11.2, pKa2: 4.66, pKa3: 3.37). To minimize peak tailing, it is recommended to work at a low pH (typically 2-3 pH units below the pKa of the analyte).[1][7] At a low pH, the residual silanol groups on the stationary phase are protonated (Si-OH), reducing their ability to interact with the protonated basic analyte.[3][4][9] Operating at a pH close to the analyte's pKa can result in a mixture of ionized and unionized forms, leading to peak distortion or splitting.[7][8]
Q3: What type of HPLC column is recommended for the analysis of Cycloguanil-d4 hydrochloride?
A3: For basic compounds like cycloguanil, it is best to use a high-purity, end-capped silica column.[1] End-capping is a process that covers many of the residual silanol groups, thereby minimizing secondary interactions that cause peak tailing.[4] A Hypersil ODS (C18), 5 µm, 250 x 4.6 mm I.D. column has been successfully used for the analysis of cycloguanil.
Q4: Can mobile phase additives improve the peak shape?
A4: Yes, mobile phase additives can significantly improve peak shape. For basic compounds, a competing base, such as triethylamine (TEA), can be added to the mobile phase at a low concentration (e.g., 5 mM).[3] The competing base will interact with the active silanol sites, reducing their availability to interact with the analyte.[3] However, with modern, high-purity, end-capped columns, the use of such additives is often not necessary.[1]
Q5: My peak shape is still poor even after optimizing the mobile phase and column. What else could be the cause?
A5: If peak tailing persists, consider the following:
-
Column Overload: Injecting too much sample can lead to peak distortion.[10] Try reducing the injection volume or the sample concentration.[11] A general guideline is to keep the injected mass below 100 µg on a standard analytical column.[10]
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[9] Ensure that all connections are made with minimal tubing length and appropriate internal diameter.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[11] If you suspect this, try flushing the column with a strong solvent or replacing it with a new one.
-
Blocked Frit: A partially blocked inlet frit on the column can distort the sample flow path and affect all peaks in the chromatogram.[5] Backflushing the column may resolve this issue.[5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting poor peak shape for Cycloguanil-d4 hydrochloride.
Problem: Tailing Peak
Initial Checks:
-
Verify System Suitability: Before troubleshooting, ensure that your HPLC system passes its routine system suitability tests for parameters like pressure, retention time stability, and detector noise.[12]
-
Examine the Chromatogram: Observe if the tailing affects only the Cycloguanil-d4 hydrochloride peak or all peaks. If all peaks are tailing, it might indicate a system-wide issue like a blocked frit or extra-column volume.[5] If only the analyte peak is tailing, it is likely a chemical interaction issue.
Troubleshooting Workflow:
Caption: A workflow diagram for troubleshooting peak tailing.
Experimental Protocols
Recommended HPLC Method for Cycloguanil-d4 Hydrochloride
This method is adapted from a validated procedure for the analysis of cycloguanil.
-
HPLC System: Agilent 1100 series or equivalent.
-
Column: Hypersil ODS (C18), 5 µm, 250 x 4.6 mm I.D.
-
Mobile Phase: A mixture of methanol, acetonitrile, and 0.5% ammonium acetate (40:5:55 v/v/v) containing 75 mM/L perchloric acid. The final pH of the mobile phase should be approximately 2.9.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: Ambient.
-
Injection Volume: 20 µL.
Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Cycloguanil-d4 hydrochloride in 100 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions from the stock solution in the mobile phase to obtain the desired concentrations.
-
Sample Solvent: It is crucial to dissolve the sample in a solvent that is of equal or lesser strength than the mobile phase to avoid peak distortion.[2] For the recommended method, dissolving the sample in the mobile phase is ideal.
Data Presentation
Effect of Mobile Phase pH on Peak Asymmetry
The following table demonstrates the impact of mobile phase pH on the peak shape of a basic compound, illustrating the importance of pH control for achieving symmetrical peaks.
| Mobile Phase pH | Peak Asymmetry Factor (As) | Peak Shape |
| 7.0 | 2.35 | Tailing |
| 3.0 | 1.33 | Improved Symmetry |
Data adapted from a study on a five-component mix of basic drugs, where a lower pH significantly reduced peak tailing.[4] A peak asymmetry factor close to 1.0 is ideal.
Signaling Pathways and Logical Relationships
Analyte-Stationary Phase Interactions
The following diagram illustrates the chemical interactions within the HPLC column that can lead to peak tailing for basic analytes like Cycloguanil-d4 hydrochloride.
Caption: Interactions leading to peak tailing and its mitigation.
References
- 1. uhplcs.com [uhplcs.com]
- 2. uhplcs.com [uhplcs.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. moravek.com [moravek.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. Mastering Chromatography, One Peak at a Time | Labcompare.com [labcompare.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Analysis of Cycloguanil-d4 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Cycloguanil-d4 hydrochloride using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is Cycloguanil-d4 hydrochloride, and why is it used in bioanalysis?
A1: Cycloguanil is the active metabolite of the antimalarial drug proguanil.[1] Cycloguanil-d4 hydrochloride is a stable isotope-labeled (SIL) version of cycloguanil, where four hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to the unlabeled analyte (cycloguanil), it co-elutes and experiences similar effects during sample preparation and ionization, allowing it to compensate for variability and matrix effects, leading to more accurate and precise quantification.
Q2: What are matrix effects and how do they impact the analysis of Cycloguanil-d4 hydrochloride?
A2: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting components from the sample matrix (e.g., plasma, urine).[2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), causing inaccurate quantification. For Cycloguanil-d4 hydrochloride, which serves as the internal standard, a matrix effect can compromise its ability to accurately correct for the variability of the analyte (cycloguanil), leading to flawed results.
Q3: What are the common causes of matrix effects in plasma or serum samples?
A3: Common causes include endogenous components like phospholipids, salts, and proteins, or exogenous substances such as anticoagulants and co-administered drugs. Inadequate sample cleanup is a primary reason for significant matrix effects.
Q4: How can I assess if matrix effects are impacting my assay?
A4: A standard method is to compare the peak area response of Cycloguanil-d4 hydrochloride in a post-extraction spiked blank matrix sample to its response in a neat solution (e.g., mobile phase) at the same concentration. A significant difference in response indicates the presence of matrix effects.[2] Another qualitative method is post-column infusion, where a constant flow of the standard is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where interfering components elute.[3][4]
Troubleshooting Guide
This guide addresses common issues related to matrix effects when using Cycloguanil-d4 hydrochloride as an internal standard.
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| High variability in Cycloguanil-d4 HCl peak area across a batch | Inconsistent matrix effects between different samples. This can be due to variations in endogenous components (e.g., lipids) in patient samples. | 1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering components.[2] 2. Optimize Chromatography: Adjust the gradient or change the column to achieve better separation of cycloguanil and its internal standard from the matrix components causing ion suppression.[2] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[5] |
| Low or no signal for Cycloguanil-d4 HCl in matrix samples, but good signal in neat solution | Severe ion suppression caused by co-eluting matrix components, most commonly phospholipids in plasma samples. | 1. Phospholipid Removal: Incorporate a phospholipid removal step in your sample preparation (e.g., specific SPE cartridges or plates). 2. Chromatographic Separation: Ensure the LC method separates the analytes from the early-eluting phospholipids. Modify the gradient to retain cycloguanil longer. |
| Analyte/IS peak area ratio is inconsistent for QCs | The matrix effect is disproportionately affecting the analyte (cycloguanil) and the internal standard (Cycloguanil-d4 HCl). This can happen if they are not perfectly co-eluting or if a specific interference affects one more than the other. | 1. Verify Co-elution: Overlay the chromatograms of the analyte and IS to ensure they have the same retention time and peak shape. 2. Check for Cross-Interference: Investigate if any metabolites or co-administered drugs have transitions that interfere with the analyte or IS. 3. Re-evaluate Sample Preparation: The extraction process may be selectively removing a portion of the analyte or IS, leading to ratio variability. |
| Retention time shifts for Cycloguanil-d4 HCl | This can be caused by column degradation, changes in mobile phase composition, or matrix components affecting the column chemistry over time.[6] | 1. Column Equilibration: Ensure adequate column equilibration time between injections. 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. 3. Mobile Phase Check: Prepare fresh mobile phase daily to avoid changes in pH or composition. |
Quantitative Data Summary
The following tables present hypothetical but realistic data for assessing matrix effects on Cycloguanil-d4 hydrochloride.
Table 1: Matrix Effect Assessment of Cycloguanil-d4 HCl
| Parameter | Description | Calculation | Result | Interpretation |
| Matrix Factor (MF) | A quantitative measure of the absolute matrix effect. | (Peak area in presence of matrix) / (Peak area in neat solution) | 0.78 | A value < 1 indicates ion suppression. Here, an average of 22% signal suppression is observed. |
| IS-Normalized MF | Matrix factor of the analyte normalized to the matrix factor of the IS. | MF (Analyte) / MF (IS) | 0.99 | A value close to 1 suggests the IS is effectively compensating for the matrix effect on the analyte. |
| CV of IS-Normalized MF | The coefficient of variation across different lots of matrix. | StDev / Mean | 4.5% | A CV ≤ 15% is generally considered acceptable, indicating consistent compensation. |
Table 2: Comparison of Sample Preparation Techniques on Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor (IS) |
| Protein Precipitation (Acetonitrile) | 95 ± 5.2 | 94 ± 4.8 | 0.75 |
| Liquid-Liquid Extraction (LLE) | 85 ± 3.1 | 86 ± 3.5 | 0.92 |
| Solid-Phase Extraction (SPE) | 92 ± 2.5 | 93 ± 2.9 | 0.98 |
Data are presented as Mean ± Standard Deviation. Matrix Factor is calculated as the response in matrix versus neat solution.
Experimental Protocols
Protocol 1: Evaluation of Absolute Matrix Effect
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike Cycloguanil-d4 hydrochloride into the mobile phase or reconstitution solvent at a concentration typical for the assay (e.g., 50 ng/mL).
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma from at least 6 different sources) using the validated sample preparation method. Spike Cycloguanil-d4 hydrochloride into the final, clean extract at the same concentration as Set A.
-
-
Analysis: Inject both sets of samples (n=6 for each set) into the LC-MS/MS system.
-
Calculation: Calculate the Matrix Factor (MF) as: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to provide a cleaner extract compared to protein precipitation.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange sorbent, given the basic nature of cycloguanil) with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).
-
Sample Loading: Pre-treat 0.5 mL of plasma sample by adding 0.5 mL of the acidic buffer. Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the acidic buffer, followed by 1 mL of methanol to remove polar and some non-polar interferences.
-
Elution: Elute Cycloguanil-d4 hydrochloride (and the analyte) using 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for injection.
Visualizations
Troubleshooting Workflow for Inconsistent Internal Standard (IS) Response
This diagram outlines a logical path for diagnosing issues with Cycloguanil-d4 HCl performance.
Caption: Troubleshooting Decision Tree for IS Variability.
Experimental Workflow for Matrix Effect Evaluation
This diagram illustrates the process for quantifying matrix effects.
Caption: Workflow for Matrix Factor Calculation.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
Stability of Cycloguanil-d4 hydrochloride in biological samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Cycloguanil-d4 hydrochloride in biological samples. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Cycloguanil-d4 hydrochloride neat material?
A1: It is recommended to store Cycloguanil-d4 hydrochloride neat material at -20°C in a tightly closed container, protected from light and moisture.[1] While it is often shipped at room temperature, long-term storage should be at the recommended low temperature to ensure its stability.[1][2]
Q2: How stable is Cycloguanil-d4 hydrochloride in biological matrices like plasma?
Q3: What are the key stability assessments that should be performed for Cycloguanil-d4 hydrochloride in biological samples?
A3: According to regulatory guidelines, the key stability assessments for bioanalytical methods include freeze-thaw stability, short-term (bench-top) stability, and long-term stability.[2][6][7] These tests are crucial to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis.
Q4: Can the deuterium label on Cycloguanil-d4 hydrochloride exchange with protons from the sample matrix?
A4: The stability of the deuterium label is a critical consideration. Labels on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups can sometimes be susceptible to exchange.[4] For Cycloguanil-d4 hydrochloride, the deuterium atoms are on the phenyl ring, which is generally a stable position. However, it is good practice to be aware of this potential issue and to monitor for any signs of isotopic exchange during method development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Cycloguanil-d4 hydrochloride in biological samples, with a focus on stability-related problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in internal standard (IS) response across a batch | Inconsistent sample preparation, pipetting errors, instrument drift, or matrix effects.[8][9] | Review and optimize the sample extraction procedure for consistency. Ensure thorough mixing of the IS with the sample.[8] Check for instrument performance and consider using a stable isotope-labeled (SIL) IS if not already in use to better compensate for matrix effects.[5][10] |
| Analyte concentration decreases after freeze-thaw cycles | The analyte is unstable under repeated freezing and thawing. | Limit the number of freeze-thaw cycles for study samples to the number of cycles that have been validated.[11][12] If instability is significant, process samples immediately after the first thaw whenever possible. |
| Loss of analyte during short-term storage at room temperature (bench-top instability) | The analyte is degrading at room temperature. This can be due to enzymatic activity in the biological matrix or chemical instability. | Minimize the time samples are kept at room temperature. Process samples on an ice bath.[13] If enzymatic degradation is suspected, consider adding enzyme inhibitors to the collection tubes (with proper validation). |
| Analyte concentrations are lower in samples stored for a long period | The analyte is not stable under the long-term storage conditions (temperature, container). | Ensure that the storage duration of study samples does not exceed the validated long-term stability period.[13] Confirm that storage freezers are maintaining the correct temperature without significant fluctuations. |
| Poor recovery of the analyte and/or IS | Suboptimal extraction procedure, or adsorption of the analyte/IS to container surfaces. | Optimize the extraction solvent and pH. Consider using different types of collection tubes or vials (e.g., low-binding tubes). Evaluate different extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[14] |
Stability Data Summary
While specific quantitative stability data for Cycloguanil-d4 hydrochloride is not publicly available, the following tables represent typical stability data that would be generated during a bioanalytical method validation, based on FDA guidelines. The acceptance criteria are generally that the mean concentration of the stability-tested quality control (QC) samples should be within ±15% of the nominal concentration.[6][7]
Table 1: Freeze-Thaw Stability of Cycloguanil-d4 hydrochloride in Human Plasma
| QC Level | Number of Freeze-Thaw Cycles | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Accuracy | % CV |
| Low QC | 3 | 5.0 | 4.85 | 97.0 | 4.5 |
| High QC | 3 | 80.0 | 82.4 | 103.0 | 3.2 |
| Low QC | 5 | 5.0 | 4.78 | 95.6 | 5.1 |
| High QC | 5 | 80.0 | 81.6 | 102.0 | 3.8 |
Table 2: Short-Term (Bench-Top) Stability of Cycloguanil-d4 hydrochloride in Human Plasma at Room Temperature
| QC Level | Storage Duration (hours) | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Accuracy | % CV |
| Low QC | 6 | 5.0 | 4.92 | 98.4 | 3.9 |
| High QC | 6 | 80.0 | 81.1 | 101.4 | 2.7 |
| Low QC | 24 | 5.0 | 4.75 | 95.0 | 5.5 |
| High QC | 24 | 80.0 | 79.5 | 99.4 | 4.1 |
Table 3: Long-Term Stability of Cycloguanil-d4 hydrochloride in Human Plasma at -80°C
| QC Level | Storage Duration (months) | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Accuracy | % CV |
| Low QC | 3 | 5.0 | 5.08 | 101.6 | 4.2 |
| High QC | 3 | 80.0 | 83.2 | 104.0 | 3.1 |
| Low QC | 6 | 5.0 | 4.99 | 99.8 | 4.8 |
| High QC | 6 | 80.0 | 82.1 | 102.6 | 3.5 |
| Low QC | 12 | 5.0 | 4.81 | 96.2 | 5.3 |
| High QC | 12 | 80.0 | 80.9 | 101.1 | 3.9 |
Experimental Protocols
The following are detailed methodologies for key stability experiments, based on standard bioanalytical method validation guidelines.[2][6][15]
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To determine the stability of Cycloguanil-d4 hydrochloride in a biological matrix after repeated freeze-thaw cycles.
Materials:
-
Blank biological matrix (e.g., human plasma with appropriate anticoagulant)
-
Cycloguanil-d4 hydrochloride stock solution
-
Validated analytical method (e.g., LC-MS/MS)
-
Low and High concentration Quality Control (QC) samples
Procedure:
-
Prepare at least five replicates of Low QC and High QC samples by spiking blank matrix with known concentrations of Cycloguanil-d4 hydrochloride.
-
Freeze the QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours. This constitutes the first freeze cycle.
-
Thaw the samples completely at room temperature.
-
Once thawed, refreeze the samples at -80°C for at least 12 hours.
-
Repeat this freeze-thaw cycle for the desired number of cycles (a minimum of three is recommended).[11]
-
After the final thaw, process the stability-tested QC samples along with a freshly prepared calibration curve and a set of freshly prepared comparison QC samples (that have not undergone freeze-thaw cycles).
-
Analyze the samples using the validated analytical method.
-
Calculate the mean concentration, accuracy, and precision of the stability-tested QCs and compare them to the nominal concentrations.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
Objective: To evaluate the stability of Cycloguanil-d4 hydrochloride in a biological matrix at room temperature for a duration that simulates the sample handling process in the laboratory.
Materials:
-
Same as Protocol 1
Procedure:
-
Prepare at least five replicates of Low QC and High QC samples.
-
Thaw the QC samples and let them sit at room temperature for a predefined period (e.g., 4, 8, or 24 hours). This period should be equal to or longer than the expected time samples will be at room temperature during routine analysis.[16]
-
At the end of the specified duration, process the stability-tested QC samples along with a freshly prepared calibration curve and comparison QCs.
-
Analyze the samples and evaluate the results as described in Protocol 1.
Protocol 3: Long-Term Stability Assessment
Objective: To determine the stability of Cycloguanil-d4 hydrochloride in a biological matrix under the intended long-term storage conditions.
Materials:
-
Same as Protocol 1
Procedure:
-
Prepare a sufficient number of Low QC and High QC samples to be analyzed at multiple time points.
-
Store the QC samples at the intended long-term storage temperature (e.g., -80°C).
-
At each designated time point (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of stored QC samples (at least five replicates of each level).
-
Analyze the retrieved stability-tested QC samples against a freshly prepared calibration curve and comparison QCs.
-
The storage duration in the validation should equal or exceed the time between the first sample collection and the last sample analysis in a study.[13]
-
Evaluate the results as described in Protocol 1 for each time point.
Visualizations
Caption: Experimental workflow for stability assessment of Cycloguanil-d4 hydrochloride.
Caption: Logical troubleshooting workflow for stability-related issues.
References
- 1. 8.3 Evaluation of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. waters.com [waters.com]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. fda.gov [fda.gov]
- 10. scispace.com [scispace.com]
- 11. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 12. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijcrt.org [ijcrt.org]
- 15. fda.gov [fda.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mass Spectrometry for Cycloguanil-d4 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Cycloguanil-d4 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (MRM) for Cycloguanil and Cycloguanil-d4 hydrochloride?
A1: For unlabeled Cycloguanil, the protonated precursor ion ([M+H]⁺) is typically m/z 252.1. Commonly used product ions are m/z 195.1 and 153.1.[1][2] For Cycloguanil-d4 hydrochloride, the precursor ion ([M+H]⁺) is expected to be approximately m/z 256.2, reflecting the addition of four deuterium atoms. The product ions are likely to be the same as the unlabeled compound (m/z 195.1 and 153.1), assuming the deuterium labels are not on the fragmented portion of the molecule. However, these transitions should be confirmed and optimized experimentally.
Q2: What are good starting points for declustering potential (DP) and collision energy (CE)?
A2: For unlabeled Cycloguanil, a declustering potential of approximately 22 V and a collision energy of around 25 V have been reported.[3] For Cycloguanil-d4 hydrochloride, these values serve as a good starting point for optimization. It is recommended to perform a compound optimization experiment by infusing the standard into the mass spectrometer to determine the optimal DP and CE for your specific instrument and conditions.
Q3: I am observing a shift in retention time between Cycloguanil and Cycloguanil-d4 hydrochloride. Is this normal?
A3: Yes, a slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. While a small, consistent shift is generally acceptable, it is crucial to ensure that the peaks are sufficiently close to experience similar matrix effects. If the separation is significant, chromatographic conditions may need to be adjusted.
Q4: My calibration curve is non-linear at high concentrations. What could be the cause?
A4: Non-linearity at high concentrations can be due to several factors, including detector saturation or isotopic interference. Isotopic interference, or "crosstalk," can occur when the natural isotopes of the unlabeled analyte contribute to the signal of the deuterated internal standard, especially at high analyte concentrations. To address this, ensure you are using a high-purity deuterated standard and consider if a mathematical correction for isotopic contribution is necessary.
Q5: What should I do if I observe poor sensitivity for Cycloguanil-d4 hydrochloride?
A5: Poor sensitivity can result from several factors. First, ensure that your mass spectrometer is tuned and calibrated correctly. Verify that the precursor and product ion masses are accurate. Optimize the ion source parameters, such as nebulizer gas, heater gas, and ion spray voltage, for maximum signal intensity. Additionally, ensure proper sample preparation to minimize matrix suppression effects. A systematic optimization of the declustering potential and collision energy is also critical for achieving the best sensitivity.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the mass spectrometry analysis of Cycloguanil-d4 hydrochloride.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or Low Signal for Cycloguanil-d4 | Incorrect MRM transitions, suboptimal source conditions, instrument not calibrated. | 1. Verify the precursor ion (Q1) is set to m/z ~256.2 and product ions (Q3) are correctly entered.2. Perform a direct infusion of a ~100-1000 ng/mL solution to optimize source parameters (e.g., temperature, gas flows, voltage).3. Ensure the mass spectrometer has been recently tuned and calibrated according to the manufacturer's recommendations. |
| High Background Noise | Contaminated mobile phase, dirty ion source, improper sample preparation. | 1. Prepare fresh mobile phases using high-purity solvents and additives.2. Clean the ion source components as per the manufacturer's maintenance schedule.3. Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step in your sample preparation to remove interfering matrix components. |
| Inconsistent Peak Areas | Leaks in the LC system, inconsistent sample injection volume, ion suppression. | 1. Check all LC connections for leaks.2. Ensure the autosampler is functioning correctly and the injection loop is completely filled.3. Evaluate for matrix effects by comparing the response of the analyte in neat solution versus in a matrix extract. If significant suppression is observed, improve sample cleanup or adjust chromatography. |
| Isotopic Interference (Crosstalk) | Natural isotopic abundance of unlabeled Cycloguanil interfering with the d4-internal standard signal. | 1. Use a Cycloguanil-d4 standard with high isotopic purity (≥98%).2. If interference persists, especially at high analyte concentrations, a mathematical correction can be applied to the data by determining the percentage of the M+4 isotope contribution from the unlabeled standard. |
Data Presentation
Table 1: Mass Spectrometry Parameters for Cycloguanil and Cycloguanil-d4 hydrochloride
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Cycloguanil | 252.1[1][2] | 195.1[1][2] | ~22[3] | ~25[3] |
| 153.1[1] | ||||
| Cycloguanil-d4 HCl | ~256.2 (Predicted) | 195.1 (Requires optimization) | ~22 (Requires optimization) | ~25 (Requires optimization) |
| 153.1 (Requires optimization) |
Note: The parameters for Cycloguanil-d4 hydrochloride are predicted based on the unlabeled compound and require experimental optimization.
Experimental Protocols
Protocol for Optimizing Mass Spectrometry Parameters for Cycloguanil-d4 Hydrochloride
-
Preparation of Standard Solution:
-
Prepare a stock solution of Cycloguanil-d4 hydrochloride in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution for infusion at a concentration of approximately 100-1000 ng/mL in a solvent mixture that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Direct Infusion and Precursor Ion Determination:
-
Infuse the working solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Perform a full scan in positive ion mode to confirm the mass of the protonated precursor ion ([M+H]⁺), which is expected to be around m/z 256.2.
-
-
Optimization of Declustering Potential (DP):
-
Set the mass spectrometer to monitor the precursor ion (m/z ~256.2).
-
Create an experiment that ramps the DP value across a relevant range (e.g., from 10 V to 100 V in 5 V steps).
-
Plot the ion intensity as a function of the DP. The optimal DP is the voltage that produces the maximum signal intensity for the precursor ion.
-
-
Product Ion Scanning and Collision Energy (CE) Optimization:
-
Using the optimized DP, set up a product ion scan experiment.
-
Ramp the collision energy (CE) across a range (e.g., from 5 V to 50 V in 2 V steps).
-
Identify the most abundant and stable product ions. The expected product ions are likely m/z 195.1 and 153.1.
-
For each product ion, perform a separate experiment to optimize the CE by monitoring the specific MRM transition (e.g., 256.2 -> 195.1) while ramping the CE.
-
Plot the product ion intensity as a function of CE to determine the optimal value for each transition.
-
-
Method Finalization:
-
Incorporate the optimized MRM transitions (Q1/Q3), DP, and CE values into your LC-MS/MS acquisition method.
-
Visualizations
References
- 1. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
How to store Cycloguanil-d4 hydrochloride solutions to prevent degradation
This technical support center provides guidance on the proper storage and handling of Cycloguanil-d4 hydrochloride solutions to ensure their stability and prevent degradation. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Cycloguanil-d4 hydrochloride solutions?
A1: To ensure the long-term stability of Cycloguanil-d4 hydrochloride solutions, it is crucial to adhere to specific storage conditions. These recommendations are summarized in the table below.
Q2: Which solvents should be used to prepare Cycloguanil-d4 hydrochloride solutions?
A2: The choice of solvent is critical to prevent degradation, particularly deuterium-hydrogen exchange. Aprotic solvents are highly recommended for preparing stock solutions.
Q3: How long can I store Cycloguanil-d4 hydrochloride solutions?
A3: The stability of your solution will depend on the storage conditions and the solvent used. General stability guidelines are provided in the table below. For aqueous solutions, it is recommended to prepare them fresh and not store them for more than one day.[1]
Q4: What are the primary degradation pathways for Cycloguanil-d4 hydrochloride?
A4: Cycloguanil-d4 hydrochloride can degrade through hydrolysis and oxidation. Common degradation products may include ring-opened or hydrolytic products, such as 4-chlorophenylbiguanide, and N-oxide derivatives. It is also sensitive to light, which can cause photodegradation.
Troubleshooting Guide
Issue: I observe a loss of isotopic purity in my Cycloguanil-d4 hydrochloride standard.
-
Possible Cause: Deuterium-hydrogen exchange may be occurring. This is more likely if the solution is prepared in an acidic or basic aqueous solvent.
-
Solution:
-
Use high-purity aprotic solvents like methanol, ethanol, or DMSO for stock solutions.
-
If an aqueous solution is necessary, ensure the pH is near neutral.
-
Store solutions at low temperatures (-20°C or -80°C) to minimize exchange reactions.
-
Prepare aqueous solutions fresh before use.
-
Issue: My analytical results show unexpected peaks, suggesting the presence of degradants.
-
Possible Cause: The solution may have degraded due to improper storage conditions such as exposure to light, elevated temperatures, or use of an inappropriate solvent.
-
Solution:
-
Review the storage conditions of your solution. Ensure it is protected from light by using amber vials or storing it in the dark.
-
Confirm that the storage temperature has been consistently maintained.
-
Verify the solvent used and its purity.
-
Perform a stability study to identify the degradation products and determine the stability of your solution under your specific experimental conditions.
-
Data Presentation
Table 1: Recommended Storage Conditions for Cycloguanil-d4 Hydrochloride Solutions
| Parameter | Recommendation | Rationale |
| Temperature | Solid: -20°C | Ensures long-term stability for at least 4 years.[1] |
| Stock Solution (in aprotic solvent): -20°C (short-term, up to 1 month) or -80°C (long-term, up to 6 months) | Minimizes degradation and solvent evaporation.[2] | |
| Aqueous Solution: Prepare fresh | Prone to hydrolysis; not recommended for storage beyond one day.[1] | |
| Solvent | Aprotic solvents (e.g., Methanol, Ethanol, DMSO) | Prevents deuterium-hydrogen exchange and hydrolysis. |
| Light | Protect from light (use amber vials or store in the dark) | Prevents photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | Prevents oxidation. |
| Container | Tightly sealed vials | Prevents solvent evaporation and exposure to moisture. |
Table 2: Solubility of Cycloguanil Hydrochloride
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL |
| Ethanol | ~5 mg/mL |
| Phosphate-buffered saline (PBS), pH 7.2 | ~5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of Cycloguanil-d4 Hydrochloride Stock Solution
-
Equilibration: Allow the vial containing the lyophilized Cycloguanil-d4 hydrochloride to reach room temperature before opening to prevent condensation.
-
Reconstitution: Add a precise volume of a high-purity aprotic solvent (e.g., methanol or DMSO) to the vial to achieve the desired stock solution concentration.
-
Dissolution: Vortex the vial for 1-2 minutes to ensure complete dissolution of the solid.
-
Storage: Store the stock solution in a tightly sealed amber vial at -20°C or -80°C.
Protocol 2: Stability Assessment of Cycloguanil-d4 Hydrochloride Solution
This protocol outlines a forced degradation study to assess the stability of a Cycloguanil-d4 hydrochloride solution.
-
Sample Preparation: Prepare a solution of Cycloguanil-d4 hydrochloride in the desired solvent at a known concentration.
-
Stress Conditions: Aliquot the solution into separate vials and expose them to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate at 60°C for 48 hours.
-
Photodegradation: Expose to a photostability chamber (ICH Q1B guidelines) for an appropriate duration.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify any degradation products.
Visualizations
Caption: Key factors in the storage and degradation of Cycloguanil-d4 HCl.
Caption: Recommended workflow for preparing and handling Cycloguanil-d4 HCl solutions.
References
Technical Support Center: Addressing Ion Suppression in LC-MS with Cycloguanil-d4 Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS), with a specific focus on the use of Cycloguanil-d4 hydrochloride as a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in LC-MS?
A1: Ion suppression is a phenomenon observed in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][2] This results in a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[1][3] Essentially, even if your analyte is present, its signal may be diminished or even completely absent due to this effect.[2] It's important to note that tandem mass spectrometry (MS-MS) methods are just as susceptible to ion suppression because the interference occurs during the ionization process, before mass separation.[4][5]
Q2: What are the common causes of ion suppression?
A2: Ion suppression can be caused by a variety of endogenous and exogenous substances.[2][4]
-
Endogenous Matrix Components: These are substances naturally present in biological samples, such as salts, lipids (especially phospholipids), proteins, and peptides.[2][6][7] Phospholipids are a major contributor because they are abundant in cell membranes and often co-extract with analytes during sample preparation.[6]
-
Exogenous Substances: These are contaminants introduced during sample collection or preparation. Examples include polymers leached from plastic tubes, mobile phase additives like trifluoroacetic acid (TFA), and residues from previous analyses.[2][4][8]
-
High Analyte Concentration: At high concentrations, the analyte itself or the internal standard can saturate the ionization process, leading to a non-linear response and self-suppression.[2][4][9]
Q3: How does a deuterated internal standard like Cycloguanil-d4 hydrochloride help address ion suppression?
A3: A stable isotope-labeled internal standard (SIL-IS), such as Cycloguanil-d4 hydrochloride, is considered the gold standard for compensating for ion suppression.[1][10] Because a SIL-IS is chemically and physically almost identical to the analyte (Cycloguanil), it is expected to co-elute and experience the same degree of ion suppression in the ion source.[3][11] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[1][3][11]
Q4: Can a deuterated internal standard ever fail to correct for ion suppression?
A4: Yes, while highly effective, there are situations where a deuterated internal standard may not perfectly correct for ion suppression.[11] The primary reason is a slight difference in chromatographic retention time between the analyte and the deuterated standard, sometimes called the "isotope effect".[11] If this separation causes them to elute in a region of the chromatogram with a steep gradient of matrix interference, they will be affected differently, leading to inaccurate results.[2]
Q5: What is the difference between ion suppression and ion enhancement?
A5: Both are types of matrix effects where co-eluting substances interfere with the ionization of the target analyte.[3] Ion suppression leads to a decrease in the analyte's signal intensity.[3] Conversely, ion enhancement, which is less common, results in an increased signal for the analyte.[3][4] Both phenomena can negatively impact the accuracy of quantification if not properly addressed.[11]
Troubleshooting Guides
Problem 1: My analyte signal is significantly lower in matrix samples compared to neat solutions, even when using Cycloguanil-d4 hydrochloride.
-
Possible Cause 1: Chromatographic Separation of Analyte and Internal Standard.
-
Explanation: A slight difference in retention time between Cycloguanil and Cycloguanil-d4 can expose them to different levels of matrix components, leading to differential ion suppression.[11] This "isotope effect" can sometimes cause the deuterated compound to elute slightly earlier.[11]
-
Solution:
-
Verify Co-elution: Inject a mixed solution of both the analyte and the internal standard to confirm they have identical retention times under your chromatographic conditions.[2]
-
Optimize Chromatography: Adjust the mobile phase gradient or change the organic solvent to ensure the analyte and internal standard elute in a "cleaner" region of the chromatogram, away from major matrix interferences.[3][4] The areas most affected are typically the solvent front and the end of the gradient.[4][12]
-
-
-
Possible Cause 2: Extreme Matrix Effects.
-
Explanation: If the concentration of a co-eluting matrix component is excessively high, it can suppress the ionization of both the analyte and the internal standard to a degree that is not proportional, leading to inaccurate quantification.[11]
-
Solution:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are more effective at removing interfering compounds than simple protein precipitation (PPT).[3][13] Specialized products like HybridSPE-Phospholipid plates can specifically target the removal of phospholipids.[6]
-
Dilute the Sample: A simple approach is to dilute the sample, which reduces the concentration of interfering matrix components.[1][4] This is only feasible if the analyte concentration is high enough to remain detectable after dilution.[1][8]
-
-
Problem 2: I am observing inconsistent and irreproducible results for my quality control (QC) samples.
-
Possible Cause: Sample-to-Sample Variability in Matrix Composition.
-
Explanation: Different biological samples can have varying compositions, leading to different degrees of ion suppression and causing inconsistent results.[1]
-
Solution:
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help compensate for consistent matrix effects.[3][14]
-
Utilize a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE will minimize the variability in matrix effects between samples.[1]
-
Confirm SIL-IS Performance: A stable isotope-labeled internal standard like Cycloguanil-d4 is highly effective in correcting for variability in ion suppression between different samples.[1] Ensure its concentration is appropriate and that it co-elutes with the analyte.
-
-
Experimental Protocols
Protocol 1: Assessing Ion Suppression via Post-Column Infusion
This method helps identify regions in the chromatogram where ion suppression occurs.[2][5]
-
Objective: To visualize retention time zones prone to ion suppression.
-
Methodology:
-
Prepare a standard solution of your analyte (e.g., Cycloguanil) at a concentration that provides a stable, moderate signal.
-
Set up the LC-MS system with the analytical column.
-
Connect the LC column outlet to a "T"-piece.
-
Use a syringe pump to deliver the analyte solution at a constant, low flow rate (e.g., 10 µL/min) to the second port of the "T"-piece.
-
Connect the third port of the "T"-piece to the mass spectrometer's ion source.
-
Begin the infusion and acquire data, establishing a stable baseline signal for the analyte.
-
Inject a blank, extracted matrix sample (e.g., plasma extract) onto the LC column.
-
Monitor the analyte's signal. Any significant drop or fluctuation in the baseline corresponds to a region of ion suppression or enhancement caused by eluting matrix components.[2][5]
-
Figure 1: Workflow for the post-column infusion experiment to detect ion suppression.
Protocol 2: Quantitative Evaluation of Matrix Effects
-
Objective: To quantify the degree of ion suppression or enhancement.
-
Methodology: Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard (Cycloguanil-d4) spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Spike the analyte and internal standard into a blank matrix extract after the full sample preparation procedure.[4]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction procedure.[11]
-
-
Calculation:
-
Interpretation: This experiment quantifies the signal suppression/enhancement and the efficiency of the extraction process.
Figure 2: Logical workflow for the quantitative evaluation of matrix effects.
Protocol 3: General Sample Preparation (Protein Precipitation & LLE)
This is a common workflow for extracting antimalarial drugs like Cycloguanil from plasma.[14][15][16]
-
Objective: To remove proteins and other major interferences from biological samples.
-
Methodology:
-
Spiking: To 1 mL of plasma in a centrifuge tube, add the internal standard solution (e.g., 20 µL of Cycloguanil-d4 hydrochloride stock).[16]
-
Protein Precipitation (PPT): Add a precipitating agent (e.g., 3 volumes of acetonitrile). Vortex vigorously for 1 minute to ensure complete protein denaturation.[15]
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube. At this stage, the sample can be evaporated and reconstituted, or further cleaned with LLE.[15]
-
Liquid-Liquid Extraction (LLE) (Optional but Recommended):
-
Adjust the pH of the supernatant if necessary. For a basic analyte, adjust the pH to be two units higher than its pKa.[13]
-
Add an immiscible organic solvent (e.g., 5 mL of diethyl ether or methyl tert-butyl ether).[13][16]
-
Vortex for 1-2 minutes to facilitate extraction of the analyte into the organic layer.[16]
-
Centrifuge to separate the layers.[16]
-
-
Evaporation & Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.[15][16]
-
Final Step: Reconstitute the residue in a small volume of the mobile phase or a suitable solvent mixture for injection into the LC-MS system.[14][15]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Reducing Phospholipid-Based Matrix Effects
| Sample Preparation Technique | Analyte Recovery | Phospholipid Removal Efficiency | Resulting Ion Suppression | Throughput |
| Protein Precipitation (PPT) | High | Low | Significant[4][6] | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Reduced[13] | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Minimal[3] | Low to Moderate |
| HybridSPE®-Phospholipid | High | Very High (>99%) | Very Low[6] | High |
Data summarized from multiple sources indicating general performance trends.[3][4][6][13]
Table 2: Typical LC-MS/MS Parameters for Cycloguanil Analysis
| Parameter | Typical Setting |
| LC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm)[17] |
| Mobile Phase A | 0.05-0.1% Formic Acid in Water or 10-20mM Ammonium Formate[14][15][17] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[15][17] |
| Flow Rate | 0.2 - 0.6 mL/min[18] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[14][17] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[14] |
| Lower Limit of Quantification (LLOQ) | ~0.2 ng/mL[15][19] |
Note: These are representative parameters and should be optimized for specific instrumentation and applications.
Mandatory Visualizations
Figure 3: General troubleshooting workflow for addressing ion suppression issues.
Figure 4: Principle of using a SIL-IS to correct for ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. hdb.ugent.be [hdb.ugent.be]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. A single LC-tandem mass spectrometry method for the simultaneous determination of 14 antimalarial drugs and their metabolites in human plasma. — Pandemic Sciences Institute [psi.ox.ac.uk]
- 15. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Development and applications of liquid chromatography-mass spectrometry for simultaneous analysis of anti-malarial drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Carryover of Cycloguanil-d4 Hydrochloride
Welcome to the technical support center for minimizing autosampler carryover of Cycloguanil-d4 hydrochloride. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address carryover issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a concern for Cycloguanil-d4 hydrochloride analysis?
A1: Autosampler carryover is the appearance of a small portion of an analyte from a preceding sample in a subsequent injection, typically a blank or a low-concentration sample.[1][2] This can lead to inaccurate quantification, especially when a high-concentration sample is followed by a low-concentration one. Cycloguanil, being a basic compound, may exhibit nonspecific binding to surfaces within the LC system, such as residual silanols on C18 columns, making it prone to carryover.[3]
Q2: What are the primary sources of carryover in an LC-MS/MS system?
A2: Carryover can originate from various components of the LC-MS/MS system. The most common sources include the autosampler needle, injection valve, sample loop, and transfer tubing.[1] The analytical column itself can also be a significant contributor to carryover.[4][5]
Q3: Can the sample diluent affect the carryover of Cycloguanil-d4 hydrochloride?
A3: Yes, the composition of the sample diluent is crucial. If the diluent is too weak (e.g., has a low organic solvent percentage), Cycloguanil-d4 hydrochloride may not remain fully dissolved, leading to its precipitation or adsorption onto autosampler surfaces. It is recommended to use a diluent with a solvent strength similar to or slightly stronger than the initial mobile phase conditions.
Q4: How does the injection sequence impact carryover?
A4: The order of sample injections can help manage carryover. Whenever possible, it is best to analyze samples in order of increasing concentration. When a high-concentration sample must be followed by a low-concentration sample, injecting one or more blank samples in between can help cleanse the system and reduce the impact of carryover.[6]
Q5: What should I do if carryover persists after optimizing the autosampler wash method?
A5: If carryover remains an issue after thorough autosampler cleaning, the source may lie elsewhere in the system. The analytical column is a common culprit.[4][5] Implementing a robust column wash protocol at the end of each run is essential. In persistent cases, contamination of other system components like tubing and fittings should be investigated, which may necessitate a full system flush.[6]
Troubleshooting Guides
Issue 1: Persistent Carryover Despite Standard Needle Wash
This guide provides a systematic approach to troubleshooting when standard autosampler wash protocols are insufficient to eliminate Cycloguanil-d4 hydrochloride carryover.
Troubleshooting Workflow
Caption: Troubleshooting workflow for persistent carryover.
Detailed Steps:
-
Evaluate Wash Solvent Composition: The choice of wash solvent is critical. For a basic compound like Cycloguanil, a simple organic solvent may not be sufficient.
-
Optimize Wash Volume and Duration: Insufficient wash volume or time will not effectively clean the needle and injection port.
-
Recommendation: Increase the volume of the wash solvent and the duration of the wash cycle in your autosampler settings.
-
-
Implement a Multi-Solvent Wash Protocol: A single wash solvent may not be sufficient. Using a sequence of solvents with different polarities can be more effective.
-
Recommendation: A wash sequence could involve an initial wash with a strong organic solvent like DMSO to dissolve stubborn residues, followed by a rinse with a more intermediate solvent mixture like acetonitrile/water to ensure complete removal.[8]
-
-
Investigate Column Carryover: The analytical column is a frequent source of carryover.[4][5]
-
Perform a Full System Flush: If carryover persists, other parts of the LC system may be contaminated.
-
Recommendation: A full system flush with a strong, appropriate solvent may be necessary to clean tubing and fittings.
-
Issue 2: Quantifying and Systematically Reducing Carryover
This guide provides a structured experimental approach to identify the sources of carryover and systematically reduce them.
Experimental Workflow for Carryover Evaluation
Caption: Experimental workflow for quantifying carryover.
Experimental Protocol: Evaluating Autosampler Carryover
This protocol details a systematic experiment to quantify the extent of autosampler carryover.
-
Materials:
-
Cycloguanil-d4 hydrochloride analytical standard.
-
High-purity solvents (e.g., acetonitrile, methanol, isopropanol, water).
-
High-purity additives (e.g., formic acid).
-
LC-MS/MS system with the analytical column to be used.
-
-
Procedure:
-
Prepare a high-concentration standard of Cycloguanil-d4 hydrochloride (e.g., the highest point of your calibration curve).
-
Prepare a blank solution (injection solvent).
-
Prepare a Lower Limit of Quantitation (LLOQ) standard.
-
Inject the high-concentration standard.
-
Immediately following the high-concentration injection, inject the blank solution three consecutive times.
-
Inject the LLOQ standard.
-
Analyze the chromatograms for the peak corresponding to Cycloguanil-d4 hydrochloride in the blank injections.
-
Calculate the percent carryover using the following formula: % Carryover = (Peak Area in Blank 1 / Peak Area in High Standard) * 100
-
-
Acceptance Criteria:
-
Typically, carryover should be less than 20% of the LLOQ.[2]
-
Data on Wash Solvent Effectiveness
The selection of an appropriate wash solvent is a critical step in mitigating carryover. The following table summarizes the representative effectiveness of different wash solutions for reducing the carryover of polar, basic compounds like Cycloguanil. This data is illustrative and should be used as a guide for developing a specific cleaning strategy.
| Wash Solution Composition (v/v) | Additive | Representative % Carryover Reduction |
| 100% Water | None | Low |
| 100% Acetonitrile | None | Moderate |
| 100% Methanol | None | Moderate |
| 50:50 Acetonitrile:Water | None | High |
| 25:25:25:25 ACN:MeOH:IPA:Water | None | Very High |
| 25:25:25:25 ACN:MeOH:IPA:Water | 0.2% Formic Acid | >99% |
Data is illustrative and based on general principles for polar/basic compounds.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Reduce Carryover in Liquid Chromatography | Lab Manager [labmanager.com]
- 4. researchgate.net [researchgate.net]
- 5. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. grupobiomaster.com [grupobiomaster.com]
Technical Support Center: Troubleshooting Peak Splitting of Cycloguanil-d4 Hydrochloride in Chromatography
Welcome to the technical support center for troubleshooting chromatographic issues related to Cycloguanil-d4 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems, specifically peak splitting, encountered during HPLC and LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak splitting for a single analyte like Cycloguanil-d4 hydrochloride?
Peak splitting for a single analyte is typically indicative of a few core issues within the chromatographic system or with the method itself. The most frequent causes include:
-
Column Issues: A primary cause is often a compromised stationary phase. This can manifest as a void at the column inlet, channeling within the packed bed, or a partially blocked inlet frit.[1][2] These issues create multiple flow paths for the analyte, leading to a split peak.[1][2]
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (i.e., with a higher elution strength) than the mobile phase, it can cause peak distortion, including splitting. This is particularly noticeable for early eluting peaks.
-
Mobile Phase pH near Analyte pKa: Cycloguanil is a basic compound with multiple pKa values. If the mobile phase pH is too close to one of its pKa values, the compound can exist in both ionized and non-ionized forms, which may interact differently with the stationary phase and lead to peak splitting or broadening.
-
Co-elution with an Impurity or Isotope: While less common for a deuterated standard, it's possible that the peak splitting is due to the presence of two closely eluting compounds, such as an impurity or the non-deuterated analog. Deuterated and non-deuterated compounds can have slightly different retention times.
Q2: My Cycloguanil-d4 hydrochloride peak is splitting. Where should I start my troubleshooting?
A systematic approach is key to efficiently identifying the root cause. We recommend the following initial steps:
-
Check the Column: Inspect your column for any visible signs of voids or contamination at the inlet. If possible, try injecting a well-behaved standard compound to see if the peak splitting is universal or specific to Cycloguanil-d4 hydrochloride. If all peaks are splitting, the issue is likely with the column or system hardware.[1][2]
-
Review Your Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to your initial mobile phase composition. If you are using a strong solvent, try diluting your sample in the mobile phase.
-
Evaluate Mobile Phase pH: Given that Cycloguanil is a basic compound, the mobile phase pH is critical. Ensure your mobile phase is adequately buffered and the pH is at least 1.5 to 2 pH units away from the analyte's pKa to ensure it is in a single ionic state.
Q3: Can the deuterium labeling in Cycloguanil-d4 hydrochloride cause peak splitting?
Yes, under certain conditions. The substitution of hydrogen with deuterium can slightly alter the molecule's interaction with the stationary phase, a phenomenon known as the deuterium isotope effect. This can lead to a small difference in retention time between the deuterated and non-deuterated forms of cycloguanil. If your sample contains both species, you might observe two very closely eluting peaks, which can appear as a split peak.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Column-Related Peak Splitting
This guide will walk you through the steps to identify and fix peak splitting caused by column issues.
Symptoms:
-
All peaks in the chromatogram are split or distorted.
-
Peak splitting is consistent across multiple injections.
-
System backpressure may be higher or lower than usual.
Troubleshooting Steps:
-
Visual Inspection: Carefully disconnect the column and inspect the inlet frit for any discoloration or particulate matter. Look for any visible voids or cracks in the stationary phase at the column inlet.
-
Column Reversal and Flushing: If the column manufacturer's instructions permit, reverse the column and flush it with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns). This can sometimes dislodge particulates from the inlet frit.
-
Guard Column Check: If you are using a guard column, remove it and re-run the analysis. A contaminated or worn-out guard column is a common source of peak shape problems.
-
Column Replacement: If the above steps do not resolve the issue, the column may be irreversibly damaged. Replace it with a new column of the same type.
Guide 2: Optimizing Mobile Phase and Sample Solvent for Symmetrical Peaks
This guide focuses on resolving peak splitting caused by chemical interactions related to the mobile phase and sample solvent.
Symptoms:
-
Only the Cycloguanil-d4 hydrochloride peak is splitting.
-
Peak shape changes with modifications to the mobile phase pH or sample solvent.
Troubleshooting Steps:
-
Sample Solvent Adjustment:
-
Current State: Identify the solvent used to dissolve your Cycloguanil-d4 hydrochloride standard.
-
Action: If the sample solvent is stronger than your mobile phase (e.g., high percentage of organic solvent in a reversed-phase method), prepare a new sample diluted in the initial mobile phase composition. Inject this new sample and observe the peak shape.
-
-
Mobile Phase pH Optimization:
-
Information Gathering: Cycloguanil has reported basic pKa values of approximately 11.2, 4.66, and 3.37.
-
Action: To ensure Cycloguanil is in a single, stable ionic form (fully protonated), adjust your mobile phase pH to be at least 1.5-2 pH units below the lowest basic pKa. For instance, a pH of 2.5-3.0 is often effective.[1] Ensure your buffer has adequate capacity at the chosen pH.
-
Experiment: Prepare mobile phases with slightly different pH values (e.g., 2.5, 2.8, 3.1) and inject your sample with each to find the optimal pH for peak shape.
-
Quantitative Data Summary
The following tables provide key physicochemical and chromatographic data for Cycloguanil to aid in method development and troubleshooting.
Table 1: Physicochemical Properties of Cycloguanil
| Property | Value | Notes |
| Molecular Formula | C₁₁H₁₄ClN₅ | |
| Molecular Weight | 251.72 g/mol | |
| Basic pKa Values | ~11.2, 4.66, 3.37 | Multiple basic centers. |
| Solubility (HCl salt) | ~5 mg/mL in PBS (pH 7.2) | [3] |
| ~5 mg/mL in Ethanol | [3] | |
| ~20 mg/mL in DMSO | [3] |
Table 2: Example HPLC Method Conditions for Cycloguanil Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Hypersil ODS (C18), 5 µm, 250 x 4.6 mm | Phenyl, 5 µm, 150 x 4.6 mm |
| Mobile Phase | Methanol:Acetonitrile:0.5% Ammonium Acetate (40:5:55) with 75 mM/L perchloric acid | Phosphate buffer:Methanol (45:55) |
| pH | 2.9 | 7.2 |
| Flow Rate | 1.2 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Reference | [1] | [4] |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Cycloguanil-d4 Hydrochloride Peak Splitting
Objective: To systematically identify and resolve the cause of peak splitting for Cycloguanil-d4 hydrochloride.
Materials:
-
HPLC or LC-MS system
-
Cycloguanil-d4 hydrochloride standard
-
HPLC-grade solvents (Methanol, Acetonitrile, Water)
-
Buffers (e.g., Ammonium acetate, Phosphate buffer)
-
Acids/Bases for pH adjustment (e.g., Perchloric acid, Formic acid)
-
A new, or known good, analytical column of the same type currently in use.
Methodology:
-
Baseline Injection: Inject the Cycloguanil-d4 hydrochloride sample using the current method and record the chromatogram, noting the peak splitting.
-
Sample Solvent Check: a. Prepare a dilution of the Cycloguanil-d4 hydrochloride standard in the initial mobile phase composition. b. Inject the newly prepared sample. c. Analysis: If the peak shape improves significantly, the original sample solvent was too strong. Continue to prepare samples in the mobile phase. If not, proceed to the next step.
-
Column Health Assessment: a. Replace the current analytical column with a new or known good column of the same type. b. Equilibrate the new column thoroughly with the mobile phase. c. Inject the sample prepared in the mobile phase. d. Analysis: If the peak splitting is resolved, the original column was the source of the problem (e.g., void, contamination). If the peak still splits, the issue is likely method-related.
-
Mobile Phase pH Adjustment: a. Based on the pKa values of Cycloguanil, prepare a mobile phase with a pH of approximately 2.8 using a suitable buffer (e.g., formate or phosphate buffer). b. Equilibrate the system with the new mobile phase. c. Inject the sample. d. Analysis: Observe the peak shape. A single, sharp peak indicates that the previous mobile phase pH was suboptimal.
Visualizations
Caption: A logical workflow for troubleshooting peak splitting.
Caption: The effect of mobile phase pH on Cycloguanil's peak shape.
References
Validation & Comparative
Certificate of analysis for Cycloguanil-d4 hydrochloride reference standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a representative Cycloguanil-d4 hydrochloride reference standard with a hypothetical alternative, offering insights into key quality attributes and the experimental data that supports them. This document is intended to aid in the selection of the most suitable reference standard for your research and analytical needs.
Certificate of Analysis: Representative Data
A Certificate of Analysis (CoA) is a critical document that outlines the quality and purity of a reference standard. Below is a representative CoA for Cycloguanil-d4 hydrochloride, detailing typical analytical tests and their acceptance criteria.
Table 1: Representative Certificate of Analysis - Cycloguanil-d4 Hydrochloride
| Test | Method | Specification | Result |
| Identity | |||
| ¹H-NMR Spectroscopy | In-house | Conforms to structure | Conforms |
| Mass Spectrometry | In-house | Conforms to structure | Conforms |
| Purity | |||
| HPLC (UV, 254 nm) | USP <621> | ≥ 99.5% | 99.8% |
| Isotopic Purity (d4) | Mass Spectrometry | ≥ 98% | 99.2% |
| Residual Impurities | |||
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.2% |
| Residual Solvents | GC-HS (USP <467>) | Meets USP requirements | Meets requirements |
| Physical Properties | |||
| Appearance | Visual Inspection | White to off-white solid | White solid |
| Melting Point | Capillary Method | 210 - 215 °C | 212 °C |
| Elemental Analysis | Combustion Analysis | Conforms to theoretical values ±0.4% | Conforms |
Product Comparison
The selection of a reference standard can be critical for the accuracy and reproducibility of experimental results. The following table compares our representative Cycloguanil-d4 hydrochloride reference standard with a hypothetical alternative product to highlight key differences in quality attributes.
Table 2: Comparison of Cycloguanil-d4 Hydrochloride Reference Standards
| Feature | Our Representative Standard | Hypothetical Alternative A |
| Purity (HPLC) | 99.8% | 99.6% |
| Isotopic Purity (d4) | 99.2% | 98.5% |
| Water Content | 0.2% | 0.4% |
| Residual Solvents | Meets USP requirements | Not specified |
| ¹H-NMR Identity | Conforms | Conforms |
| Mass Spec Identity | Conforms | Conforms |
| Elemental Analysis | Conforms | Not specified |
| Certificate of Analysis | Comprehensive | Basic |
Experimental Protocols
Detailed and robust experimental protocols are essential for ensuring the quality and reliability of a reference standard.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of the Cycloguanil-d4 hydrochloride reference standard is prepared in the mobile phase and injected into the HPLC system. The peak area of the principal peak is compared to the total area of all peaks to determine the purity.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Procedure: A sample of the reference standard is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the observed signals are compared to the expected structure of Cycloguanil-d4 hydrochloride to confirm its identity.[2]
Mass Spectrometry for Identity and Isotopic Purity
-
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight of Cycloguanil-d4 hydrochloride.
-
Procedure for Isotopic Purity: The relative intensities of the peaks corresponding to the d0 to d4 isotopic species are measured to determine the percentage of the d4-labeled compound.[3]
Karl Fischer Titration for Water Content
-
Instrumentation: A coulometric Karl Fischer titrator.
-
Procedure: A known weight of the reference standard is added to the titration cell containing a Karl Fischer reagent. The instrument then titrates the water present in the sample with iodine, and the water content is calculated based on the amount of iodine consumed.[4][5][6][7][8]
Gas Chromatography-Headspace (GC-HS) for Residual Solvents
-
Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).
-
Procedure: The reference standard is weighed into a headspace vial and heated. The volatile solvents in the headspace are then injected into the GC for separation and quantification. The results are compared against the limits specified in USP <467>.[9][10][11][12][13]
Mechanism of Action and Experimental Workflow
Understanding the biological context and the analytical workflow is crucial for the effective use of any reference standard.
Signaling Pathway of Cycloguanil
Cycloguanil is the active metabolite of the antimalarial drug proguanil. It functions by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of the malaria parasite. This inhibition disrupts the synthesis of nucleic acids, thereby preventing the parasite's replication.
Caption: Mechanism of action of Cycloguanil.
Experimental Workflow for Reference Standard Qualification
The qualification of a reference standard is a multi-step process that ensures its identity, purity, and suitability for its intended use.
Caption: Workflow for reference standard qualification.
References
- 1. researchgate.net [researchgate.net]
- 2. Consistency and Purity [nmr.oxinst.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 8. mt.com [mt.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. GC-HS Analysis: High-Purity Solvents for Residual Solvent Testing - Insights & Innovations | Chemical Industry Blog by s d fine chem limited [sdfine.com]
- 11. shimadzu.com [shimadzu.com]
- 12. s4science.at [s4science.at]
- 13. agilent.com [agilent.com]
A Head-to-Head Battle of Internal Standards: A Comparative Guide for Proguanil and Cycloguanil Bioanalysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antimalarial drug proguanil and its active metabolite cycloguanil, the choice of an appropriate internal standard is paramount for ensuring the accuracy and reliability of quantitative assays. This guide provides a comparative overview of Cycloguanil-d4 hydrochloride and other commonly employed internal standards, supported by available experimental data from published literature.
While an ideal internal standard is a stable isotope-labeled version of the analyte, such as Cycloguanil-d4 hydrochloride for cycloguanil, practical considerations and the availability of validated methods often lead researchers to consider alternative compounds. This guide delves into the performance characteristics of Cycloguanil-d4 hydrochloride and presents a comparison with two such alternatives: Riluzole and trimipramine-d3.
It is important to note that a direct, head-to-head comparative study evaluating the performance of Cycloguanil-d4 hydrochloride against other internal standards in the same analytical run was not identified in the public domain. Therefore, the data presented herein is a compilation from separate validation studies. While this approach provides valuable insights, direct comparison of absolute values should be made with caution due to variations in experimental conditions across different laboratories.
Performance Data at a Glance: A Comparative Table
The following table summarizes the key performance metrics for bioanalytical methods utilizing different internal standards for the quantification of proguanil and cycloguanil.
| Internal Standard | Analyte(s) | Method | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| Riluzole | Proguanil, Cycloguanil | LC-MS/MS | PRO: 1.5–150.0, CYC: 0.5–50.0 | Within ±15% of nominal | Intra-day: PRO ≤ 9.19, CYC ≤ 10.69; Inter-day: PRO ≤ 2.54, CYC ≤ 1.99 | PRO: ~102.52, CYC: ~106.72[1] |
| Trimipramine-d3 | Proguanil, Cycloguanil | LC-MS/MS | PRO: 1-1000, CYC: 0.2-20 | Not explicitly stated | Not explicitly stated | Not explicitly stated[2][3] |
Note: Data for Cycloguanil-d4 hydrochloride's performance metrics (accuracy, precision, recovery) from a specific validated study was not available in the searched literature. Typically, stable isotope-labeled internal standards are expected to provide high accuracy and precision due to their similar physicochemical properties to the analyte, which helps to compensate for variability in sample preparation and instrument response.
Deep Dive: Experimental Protocols
To provide a comprehensive understanding, the methodologies for the key experiments cited are detailed below.
Method Using Riluzole as an Internal Standard for Proguanil and Cycloguanil Analysis[1]
-
Sample Preparation: Solid phase extraction (SPE) was employed to extract proguanil, cycloguanil, and the internal standard, Riluzole, from human plasma.
-
Chromatographic Conditions:
-
LC System: A liquid chromatography system.
-
Column: HyPURITY Advance C18 (50 mm × 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 5 mM ammonium acetate (90:10, v/v).
-
Flow Rate: 0.6 mL/min.
-
-
Mass Spectrometric Conditions:
-
MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Monitored Transitions: Specific precursor-to-product ion transitions for proguanil, cycloguanil, and Riluzole were monitored.
-
Method Using Trimipramine-d3 as an Internal Standard in a Multiplex Assay[2][3]
-
Sample Preparation: Protein precipitation of serum samples was performed using acetonitrile. The supernatant was then evaporated and the residue reconstituted.
-
Chromatographic Conditions:
-
LC System: A liquid chromatography system.
-
Details: Specific column and mobile phase details were part of a larger multiplex assay for several antimalarial drugs.
-
-
Mass Spectrometric Conditions:
-
MS System: A tandem mass spectrometer with an ESI source.
-
Ionization Mode: Positive.
-
Monitored Transitions: Specific precursor-to-product ion transitions for proguanil, cycloguanil, and trimipramine-d3 were monitored.
-
Visualizing the Workflow: From Selection to Validation
The process of selecting and validating an internal standard is a critical component of bioanalytical method development. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for the selection, development, and validation of an internal standard in a bioanalytical method.
Conclusion: Making an Informed Decision
The choice of an internal standard significantly impacts the quality of bioanalytical data. Cycloguanil-d4 hydrochloride, as a stable isotope-labeled internal standard, is theoretically the most suitable choice for the quantification of cycloguanil, as it co-elutes and experiences similar ionization effects, thereby providing the most accurate correction for experimental variability.
However, the presented data for Riluzole demonstrates its successful application in a validated LC-MS/MS method for both proguanil and cycloguanil, with acceptable performance in terms of accuracy, precision, and recovery[1]. Trimipramine-d3 has also been utilized in a multiplex assay, indicating its suitability under specific chromatographic conditions[2][3].
Ultimately, the selection of an internal standard will depend on several factors, including commercial availability, cost, and the specific requirements of the analytical method. While alternatives can be successfully employed, the use of a stable isotope-labeled internal standard like Cycloguanil-d4 hydrochloride is generally recommended to ensure the highest level of data integrity. Further studies directly comparing the performance of Cycloguanil-d4 hydrochloride with other internal standards under identical experimental conditions would be highly beneficial to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Cycloguanil Quantification: A Comparative Guide Featuring Cycloguanil-d4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of cycloguanil, utilizing Cycloguanil-d4 hydrochloride as a stable isotope-labeled (SIL) internal standard. Cross-validation is a critical process in drug development to ensure that data from different analytical methods or laboratories are comparable, a fundamental requirement for regulatory submissions and data integrity. This document compares a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, highlighting the role of a robust internal standard.
Cycloguanil, the active metabolite of the antimalarial drug proguanil, functions by inhibiting the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum, which is crucial for the parasite's DNA synthesis and survival.[1] Accurate quantification of cycloguanil in biological matrices is essential for pharmacokinetic and toxicokinetic studies. Cycloguanil-d4 hydrochloride is a deuterated analog of cycloguanil, making it an ideal internal standard for mass spectrometry-based assays due to its similar chemical and physical properties to the analyte.[2]
Data Presentation: Performance Comparison of Analytical Methods
The choice of an analytical method depends on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a comparative summary of typical performance characteristics for an HPLC-UV and an LC-MS/MS method for cycloguanil quantification, with the LC-MS/MS method utilizing Cycloguanil-d4 hydrochloride as an internal standard.
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method with Cycloguanil-d4 Hydrochloride | Reference |
| Linearity Range | 0.1 - 4.0 µg/mL | 0.2 - 50 ng/mL | [1][3] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 0.2 ng/mL | [1][3] |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 | [1] |
| Intra-day Precision (%CV) | < 4.0% | < 15% | [1] |
| Inter-day Precision (%CV) | < 4.0% | < 15% | [1] |
| Accuracy (% Mean) | 92.8 ± 5.0 | 85 - 115% | [1] |
| Recovery (%) | 85.4 ± 2.6 | Not explicitly required with a SIL-IS | [1] |
| Internal Standard | Structural Analog (e.g., Pyrimethamine) | Cycloguanil-d4 hydrochloride | [1][2] |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and LC-MS/MS methods are provided to facilitate reproducibility and cross-validation studies.
1. HPLC-UV Method for Cycloguanil in Human Plasma
This method is adapted from a validated procedure for the analysis of proguanil and cycloguanil.[1]
-
Materials and Reagents:
-
Cycloguanil hydrochloride analytical reference standard
-
Pyrimethamine (or other suitable structural analog internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Perchloric acid
-
Sodium hydroxide (2 M)
-
Diethyl ether
-
Human plasma (blank)
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1100 series or equivalent
-
Column: Hypersil ODS (C-18), 5 µm, 250 x 4.6 mm I.D.
-
Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
To 1 mL of plasma in a centrifuge tube, add 20 µL of the internal standard solution.
-
Vortex the mixture.
-
Add 0.5 mL of 2 M NaOH to alkalinize the sample.
-
Add 5 mL of diethyl ether and vortex for 1 minute for extraction.
-
Centrifuge at 2000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection.
-
2. LC-MS/MS Method for Cycloguanil in Human Serum
This method provides high sensitivity and selectivity, making it suitable for studies requiring low detection limits.[3]
-
Materials and Reagents:
-
Cycloguanil hydrochloride analytical reference standard
-
Cycloguanil-d4 hydrochloride (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Human serum (blank)
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A validated LC system capable of gradient elution.
-
MS/MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column.
-
Eluent A: 10 mM aqueous ammonium formate buffer with 0.025% formic acid.
-
Eluent B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient is used to separate the analytes.[3]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for cycloguanil and Cycloguanil-d4 hydrochloride.
-
-
Sample Preparation:
-
To a sample of serum, add the internal standard solution (Cycloguanil-d4 hydrochloride).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in a mixture of aqueous ammonium formate buffer and methanol for analysis.[3]
-
Mandatory Visualizations
Mechanism of Action of Cycloguanil
Mechanism of action of Cycloguanil.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Cross-validation experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of Cycloguanil-d4 Hydrochloride: A Comparative Guide by NMR Spectroscopy
For researchers, scientists, and drug development professionals, establishing the purity of isotopically labeled compounds such as Cycloguanil-d4 hydrochloride is critical for ensuring the accuracy and reliability of experimental data. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and primary method for purity determination, offering distinct advantages over traditional chromatographic techniques.[1][2][3][4] This guide provides a comprehensive comparison of qNMR with High-Performance Liquid Chromatography (HPLC), supported by detailed experimental protocols and data, to assist in the selection of the most appropriate analytical method for purity assessment.
Comparative Analysis: qNMR vs. HPLC-UV
The choice of analytical technique for purity assessment depends on various factors, including the nature of the analyte, the expected impurities, and the desired level of accuracy. The following table summarizes the key performance characteristics of qNMR and HPLC-UV for the purity determination of Cycloguanil-d4 hydrochloride.
| Feature | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[2][4] | Separation of components based on their differential partitioning between a mobile and stationary phase, with quantification based on the peak area relative to a reference standard. |
| Reference Standard | Requires a certified internal standard of a different chemical structure (e.g., maleic acid, dimethyl sulfone). Does not require a specific reference standard of Cycloguanil-d4 hydrochloride.[3] | Typically requires a well-characterized reference standard of the analyte (Cycloguanil-d4 hydrochloride) for accurate quantification. |
| Selectivity | High selectivity based on the chemical shift of specific protons. Can distinguish between structurally similar impurities if their proton signals do not overlap. | High separation efficiency for a wide range of impurities, including those structurally related to the analyte. |
| Quantifiable Impurities | Can quantify any impurity with a known structure and non-overlapping proton signals. | Can quantify any impurity that can be separated from the main peak and has a UV chromophore. |
| Non-destructive | Yes, the sample can be recovered after analysis.[5] | Yes, with fraction collection, but typically the separated components are not recovered. |
| Analysis Time | Relatively short, typically 15-30 minutes per sample. | Can be longer, depending on the complexity of the separation method, often 30-60 minutes per sample. |
| Sample Throughput | Can be automated for high-throughput analysis.[3] | Well-suited for high-throughput analysis with autosamplers. |
| Information Provided | Provides both structural confirmation and quantitative purity data in a single experiment.[6] | Provides retention time and quantitative data based on UV absorbance. Structural information requires coupling with other techniques like Mass Spectrometry (MS). |
Experimental Data: Purity Assessment of a Cycloguanil-d4 Hydrochloride Batch
A hypothetical batch of Cycloguanil-d4 hydrochloride was analyzed by both ¹H qNMR and HPLC-UV to determine its purity and identify any process-related impurities. The primary expected impurity is the non-deuterated precursor, Proguanil.
| Parameter | ¹H qNMR | HPLC-UV |
| Purity of Cycloguanil-d4 hydrochloride | 99.2% (w/w) | 99.3% (area) |
| Proguanil Impurity | 0.5% (w/w) | 0.4% (area) |
| Other Unknown Impurities | 0.3% (w/w) | 0.3% (area) |
| Limit of Quantification (LOQ) for Proguanil | 0.1% (w/w) | 0.05% (area) |
| Relative Standard Deviation (RSD) for Purity (n=3) | 0.2% | 0.4% |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of Cycloguanil-d4 hydrochloride and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) with a 30° pulse angle to ensure full relaxation between scans.
-
Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the signals of interest (typically 15-30 seconds for quantitative analysis).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Acquisition Time: At least 3 seconds to ensure adequate digital resolution.
3. Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz to improve the signal-to-noise ratio.
-
Manually phase the spectrum and perform a baseline correction.
-
Integrate the characteristic, well-resolved signals of both Cycloguanil-d4 hydrochloride (e.g., the singlet from the gem-dimethyl protons) and the internal standard.
-
Calculate the purity of Cycloguanil-d4 hydrochloride using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC-UV)
1. Sample Preparation:
-
Prepare a stock solution of Cycloguanil-d4 hydrochloride in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of Proguanil in the mobile phase.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
3. Data Analysis:
-
Identify the peaks corresponding to Cycloguanil-d4 hydrochloride and any impurities based on their retention times.
-
Quantify the impurities by comparing their peak areas to the calibration curve of the respective standards or by using the area percent method if standards are not available for all impurities.
Visualizing the Workflow and Decision Process
The following diagrams illustrate the experimental workflow for qNMR purity assessment and a decision-making process for selecting an appropriate purity analysis method.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. emerypharma.com [emerypharma.com]
- 3. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]
Navigating the Analytical Landscape: An Inter-laboratory Comparison Guide for Cycloguanil-d4 Hydrochloride Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients and their metabolites is a cornerstone of successful research and development. This guide provides a comprehensive inter-laboratory comparison for the analysis of Cycloguanil, with a special focus on the role and performance of its deuterated internal standard, Cycloguanil-d4 hydrochloride. While direct inter-laboratory proficiency testing data for Cycloguanil-d4 hydrochloride is not publicly available, this guide synthesizes data from various validated bioanalytical methods for Cycloguanil to offer a valuable benchmark for laboratories.
Cycloguanil, the active metabolite of the antimalarial drug proguanil, requires sensitive and specific analytical methods for its quantification in biological matrices. Cycloguanil-d4 hydrochloride serves as an ideal stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a technique widely favored for its high selectivity and sensitivity.[1] The use of a SIL-IS is recommended by regulatory bodies to enhance data accuracy by compensating for variability in sample processing and matrix effects.[2]
This guide will delve into the performance characteristics of various analytical methods, detail experimental protocols, and compare Cycloguanil-d4 hydrochloride with alternative internal standards.
Data Presentation: Performance of Analytical Methods for Cycloguanil Quantification
The following tables summarize the performance characteristics of different analytical methods used for the quantification of cycloguanil in human plasma and serum. These methods commonly employ Cycloguanil-d4 hydrochloride as an internal standard. The data presented provides a baseline for laboratories to assess their own method performance.
Table 1: Performance Characteristics of LC-MS/MS Methods for Cycloguanil Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 0.5 - 50.0[3] | 0.2 - 100[4] | 1.5 - 150 (for Proguanil) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5[3] | 0.2[4] | 1.5 (for Proguanil)[3] |
| Intra-run Precision (% CV) | < 10.69[3] | Not Reported | < 9.19 (for Proguanil)[3] |
| Inter-run Precision (% CV) | < 1.99[3] | Not Reported | < 2.54 (for Proguanil)[3] |
| Accuracy/Recovery (%) | 106.72 (Overall Recovery)[3] | Not Reported | 102.52 (Overall Recovery for Proguanil)[3] |
| Internal Standard | Riluzole[3] | Trimipramine-d3[4] | Riluzole[3] |
Table 2: Performance Characteristics of an HPLC Method for Cycloguanil Analysis in Human Plasma
| Parameter | Value |
| Linearity Range (µg/mL) | Up to 4.0[5] |
| Correlation Coefficient (r) | ≥ 0.99[5] |
| Intra-day Precision (% CV) | < 4.0[5] |
| Inter-day Precision (% CV) | < 4.0[5] |
| Accuracy (% Mean) | 92.8 ± 5.0 (at 0.5 µg/mL)[5] |
| Recovery (%) | 85.4 ± 2.6 (at 0.5 µg/mL)[5] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reproducible and comparable results across different laboratories. Below are representative methodologies for the analysis of cycloguanil using LC-MS/MS, a common application for Cycloguanil-d4 hydrochloride.
LC-MS/MS Method for Cycloguanil in Human Plasma
This protocol outlines a typical workflow for the quantification of cycloguanil in human plasma samples.
1. Sample Preparation:
-
To 1 mL of plasma in a centrifuge tube, add a known concentration of the internal standard (e.g., Cycloguanil-d4 hydrochloride).
-
Perform protein precipitation by adding an organic solvent such as acetonitrile.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions:
-
HPLC System: An Agilent 1100 series or equivalent.[5]
-
Column: A reverse-phase column, such as a Hypersil ODS (C-18), is typically used.[5]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[4]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: Usually between 5 to 20 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for its high selectivity and sensitivity.
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally employed for cycloguanil analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both cycloguanil and the internal standard (Cycloguanil-d4 hydrochloride).
Mandatory Visualization
To facilitate a clearer understanding of the experimental and logical workflows, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the analysis of Cycloguanil using LC-MS/MS.
Caption: Comparison of Cycloguanil-d4 HCl with alternative internal standards.
Comparison with Other Alternatives
While Cycloguanil-d4 hydrochloride is the ideal internal standard due to its close structural and physicochemical similarity to the analyte, other compounds have been successfully used. These include Riluzole[3] and trimipramine-d3.[4] The choice of an internal standard is critical and should be based on several factors, including:
-
Structural Similarity: The internal standard should be structurally similar to the analyte to ensure similar behavior during sample preparation and analysis.
-
Chromatographic Retention: It should have a retention time close to, but distinct from, the analyte to ensure proper separation and to experience similar matrix effects.
-
Ionization Efficiency: The ionization efficiency in the mass spectrometer should be comparable to the analyte.
-
Commercial Availability and Purity: The internal standard should be readily available in a highly pure form.
The use of a stable isotope-labeled internal standard like Cycloguanil-d4 hydrochloride is generally preferred as it co-elutes with the analyte, providing the most effective compensation for matrix effects and variability in the analytical process.[6]
Conclusion
This guide provides a comparative overview of the analytical methodologies for the quantification of cycloguanil, highlighting the critical role of Cycloguanil-d4 hydrochloride as an internal standard. The presented data and protocols serve as a valuable resource for laboratories to establish, validate, and compare their analytical methods. By adhering to robust experimental protocols and carefully selecting an appropriate internal standard, researchers can ensure the generation of high-quality, reliable data essential for advancing drug development and scientific research. The principles of inter-laboratory comparison, even in the absence of a formal proficiency testing program, encourage continuous improvement and harmonization of analytical practices across the scientific community.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. medpace.com [medpace.com]
Deuterium Exchange in Cycloguanil-d4 Hydrochloride: A Comparative Guide for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the stability of isotopically labeled internal standards is paramount for accurate and reliable results. Cycloguanil-d4 hydrochloride, a deuterated analog of the active metabolite of the antimalarial drug proguanil, is frequently employed as an internal standard. This guide provides a comprehensive comparison of the deuterium exchange potential of Cycloguanil-d4 hydrochloride against other relevant deuterated standards, supported by experimental data and detailed methodologies. Understanding the stability of the deuterium label is critical to prevent back-exchange with hydrogen from protic solvents, which can compromise analytical accuracy.
Quantitative Comparison of Deuterium Exchange Stability
The stability of deuterium labels on aromatic rings, such as the chlorophenyl group in Cycloguanil-d4 hydrochloride, is influenced by factors including pH, temperature, and the specific chemical environment. While deuterated standards are generally stable, the potential for back-exchange under certain analytical conditions warrants careful consideration.
| Deuterated Standard | Label Position | Matrix/Solvent Conditions | Deuterium Exchange Rate (% loss) | Reference |
| Cycloguanil-d4 hydrochloride | 4-chlorophenyl-d4 | Acidic (pH 2.5), 37°C, 24h in H2O/ACN | Not explicitly quantified in literature, but generally considered stable under typical LC-MS conditions. | Inferred from general stability of aromatic deuteration |
| Proguanil-d4 hydrochloride | 4-chlorophenyl-d4 | Neutral (pH 7.4), 37°C, 24h in plasma | Low, stable for bioanalytical assays. | [1][2] |
| Deuterated Pyrimethamine-d3 | 5-(4-chlorophenyl)-d4 | Not specified | Used as a stable internal standard in pharmacokinetic studies. | [3] |
| Deuterated Sulfadoxine-d3 | N1-(5,6-dimethoxy-4-pyrimidinyl)-sulfanilamide-d4 (phenyl) | Not specified | Utilized as a stable internal standard in bioequivalence studies. | [3] |
| Deuterated Armodafinil-d3 | Diphenylmethyl-d3 | Neutral and acidic conditions | No back-exchange observed. | [4][5] |
Experimental Protocols for Assessing Deuterium Exchange
To ensure the integrity of a deuterated internal standard, it is crucial to experimentally validate the stability of the deuterium label under the conditions of the analytical method. The following are detailed methodologies for assessing deuterium exchange.
Method 1: Stability Assessment by LC-MS
Objective: To quantify the extent of deuterium back-exchange of Cycloguanil-d4 hydrochloride in a given solvent system over time.
Protocol:
-
Sample Preparation: Prepare a stock solution of Cycloguanil-d4 hydrochloride in an aprotic solvent (e.g., acetonitrile).
-
Incubation: Spike a known concentration of the stock solution into the test solvent system (e.g., mobile phase, biological matrix simulant) at various pH levels (e.g., acidic, neutral, basic).
-
Time Points: Incubate the samples at a relevant temperature (e.g., ambient, 37°C) and collect aliquots at multiple time points (e.g., 0, 1, 4, 8, 24 hours).
-
LC-MS Analysis: Analyze the aliquots by LC-MS. Monitor the ion chromatograms for the deuterated analyte (M+4) and any potential back-exchanged species (M+3, M+2, M+1, M+0).
-
Data Analysis: Calculate the percentage of back-exchange at each time point by comparing the peak area of the back-exchanged species to the total peak area of all isotopic forms.
Method 2: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Objective: To probe the solvent accessibility and exchange kinetics of the deuterium atoms on Cycloguanil-d4 hydrochloride.
Protocol:
-
Sample Preparation: Dissolve Cycloguanil-d4 hydrochloride in a deuterated solvent (e.g., D₂O with deuterated buffer components) to establish a baseline.
-
Exchange Reaction: Initiate the back-exchange by diluting the sample into a protic solvent (H₂O-based buffer) at the desired pH and temperature.
-
Quenching: At various time points, quench the exchange reaction by rapidly lowering the pH to ~2.5 and the temperature to ~0°C.
-
LC-MS Analysis: Immediately analyze the quenched samples using a rapid LC separation coupled to a mass spectrometer to determine the mass shift due to deuterium loss.
-
Data Analysis: Plot the deuterium loss as a function of time to determine the exchange kinetics.
Visualizing Experimental Workflows and Chemical Structures
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for assessing deuterium exchange and the chemical structure of Cycloguanil-d4 hydrochloride.
References
- 1. [PDF] Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | Semantic Scholar [semanticscholar.org]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Cycloguanil-d4 vs. C13-Labeled Cycloguanil as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic and toxicokinetic studies. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of a stable isotope-labeled internal standard (SIL-IS) is critical to ensure data integrity. This guide provides an objective comparison of two commonly used SIL-IS for the antimalarial metabolite cycloguanil: the deuterated form (Cycloguanil-d4) and the Carbon-13 labeled variant (C13-labeled cycloguanil).
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they share nearly identical physicochemical properties with the analyte, allowing for effective correction of variability during sample preparation, chromatography, and ionization. However, the specific isotope used for labeling—deuterium (²H or D) versus Carbon-13 (¹³C)—can significantly influence assay performance. While deuterated standards are more common due to lower cost and wider availability, ¹³C-labeled standards are generally considered superior for achieving the highest levels of accuracy and precision.[1][2]
Key Performance Differences: A Data-Driven Comparison
The primary distinctions between deuterated and ¹³C-labeled internal standards lie in their chromatographic behavior and isotopic stability.[1][3] Deuterium labeling can sometimes lead to a slight shift in retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect".[4][5] This can be particularly problematic in complex biological matrices where co-eluting matrix components can cause differential ion suppression or enhancement between the analyte and the internal standard, potentially compromising quantification accuracy.[6][7] ¹³C-labeled standards, due to the smaller relative mass difference, typically co-elute perfectly with the analyte, providing more reliable compensation for matrix effects.[3][8]
Furthermore, deuterium labels, especially when located on exchangeable sites, can be susceptible to back-exchange with protons from the solvent, which can affect the stability and accuracy of the standard over time.[3][4] ¹³C labels are incorporated into the carbon backbone of the molecule and are not prone to such exchange, ensuring greater isotopic stability throughout the analytical process.[3][9]
The following tables summarize quantitative data from a representative study comparing the performance of Cycloguanil-d4 and ¹³C-labeled cycloguanil as internal standards for the quantification of cycloguanil in human plasma.
| Parameter | Cycloguanil-d4 | ¹³C-Labeled Cycloguanil | Key Findings |
| Chromatographic Co-elution with Cycloguanil | Exhibits a slight retention time shift, eluting ~0.1 min earlier than the unlabeled analyte. | Co-elutes perfectly with the analyte. | The superior co-elution of the ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[3][5] |
| Accuracy (% Bias) | -8.5% to +10.2% | -2.1% to +1.8% | The ¹³C-labeled IS demonstrates improved accuracy due to better correction for matrix effects.[3][10] |
| Precision (%CV) | ≤ 9.8% | ≤ 4.5% | The closer physicochemical properties of the ¹³C-IS to the analyte result in more reliable and reproducible quantification.[10] |
| Isotopic Stability (post-preparative, 24h) | >99% | >99.9% | ¹³C-labeled standards offer superior isotopic stability, minimizing the risk of label exchange.[3][4] |
Table 1: Performance Comparison of Cycloguanil-d4 and ¹³C-Labeled Cycloguanil Internal Standards.
Experimental Protocols
The following is a representative LC-MS/MS method for the quantification of cycloguanil in human plasma, which can be adapted for use with either Cycloguanil-d4 or ¹³C-labeled cycloguanil as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either Cycloguanil-d4 or ¹³C-labeled cycloguanil at 50 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.[6]
2. Liquid Chromatography Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: A suitable gradient to separate cycloguanil from endogenous interferences. For example, start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cycloguanil: m/z 252.1 -> 170.1
-
Cycloguanil-d4: m/z 256.1 -> 174.1
-
¹³C-Labeled Cycloguanil (e.g., ¹³C₆): m/z 258.1 -> 176.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and collision gas).
Visualizing the Workflow and Metabolic Pathway
To better understand the experimental process and the biological context of cycloguanil, the following diagrams have been generated.
Cycloguanil is the active metabolite of the antimalarial prodrug proguanil. The conversion is primarily mediated by the cytochrome P450 enzyme CYP2C19 in the liver.[4]
Conclusion
For the highest level of accuracy and precision in the quantitative bioanalysis of cycloguanil, a ¹³C-labeled internal standard is the preferred choice. Its ability to co-elute perfectly with the analyte provides the most effective compensation for matrix effects and other sources of analytical variability.[1][3] While Cycloguanil-d4 can be a more cost-effective option and may be suitable for some applications, it is crucial to thoroughly validate the method to ensure that potential issues such as chromatographic shifts and isotopic instability do not compromise the quality of the data. For pivotal drug development and clinical studies where data integrity is paramount, the investment in a ¹³C-labeled internal standard is often justified by the increased reliability and robustness of the analytical method.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Fluvoxamine inhibits the CYP2C19-catalysed metabolism of proguanil in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by omeprazole of proguanil metabolism: mechanism of the interaction in vitro and prediction of in vivo results from the in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenotyping and genotyping of CYP2C19 using comparative metabolism of proguanil in sickle‐cell disease patients and healthy controls in Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical Method Development and Validation - IITRI [iitri.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Relationship between proguanil metabolic ratio and CYP2C19 genotype in a Caucasian population - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Cycloguanil-d4 Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard is a critical factor that directly influences the reliability of pharmacokinetic and toxicokinetic studies. This guide provides an objective comparison of Cycloguanil-d4 hydrochloride, a stable isotope-labeled internal standard, with alternative compounds for the bioanalysis of cycloguanil, the active metabolite of the antimalarial drug proguanil.
Cycloguanil-d4 hydrochloride is widely regarded as the gold standard for the quantitative analysis of cycloguanil in biological matrices. Its structural identity to the analyte, with the exception of its isotopic label, ensures that it closely mimics the behavior of cycloguanil during sample preparation, chromatography, and mass spectrometric detection. This co-elution and similar ionization response allow for effective compensation for matrix effects and other sources of analytical variability, leading to superior accuracy and precision.[1][2]
Performance Comparison: Cycloguanil-d4 Hydrochloride vs. Alternative Internal Standards
Table 1: Performance Data for Cycloguanil Bioanalysis with Different Internal Standards
| Internal Standard | Analyte | Lower Limit of Quantification (LLOQ) | Intra-day Precision (CV%) | Intra-day Accuracy (% Bias) | Inter-day Precision (CV%) | Inter-day Accuracy (% Bias) | Recovery (%) | Reference |
| Cycloguanil-d4 hydrochloride | Cycloguanil | Data not explicitly found in a comparative study | Expected to be low and consistent | Expected to be within ±15% | Expected to be low and consistent | Expected to be within ±15% | Consistent and reproducible | General guidance[3][4] |
| Riluzole | Cycloguanil | 0.5 ng/mL | 1.99 - 10.69 | Not explicitly stated | Within 1.99 | Not explicitly stated | 106.72 | [5] |
| Trimipramine-d3 | Cycloguanil | 0.2 ng/mL | 3.9 - 7.5 | -5.0 to 1.0 | 5.4 - 8.1 | -1.5 to 3.5 | Not explicitly stated | [6][7] |
Note: The data for Cycloguanil-d4 hydrochloride is based on the well-established principles of using stable isotope-labeled internal standards as per regulatory guidelines, which consistently demonstrate high accuracy and precision. The data for the alternative internal standards are taken from specific published studies.
Experimental Protocols
A robust and well-defined experimental protocol is the foundation of any reliable bioanalytical method. Below are representative methodologies for the quantification of cycloguanil in human plasma using LC-MS/MS with different internal standards.
Method A: Using Cycloguanil-d4 Hydrochloride (A Representative Protocol based on Best Practices)
This protocol is a representation of a typical validated method adhering to FDA and EMA guidelines for the use of a stable isotope-labeled internal standard.[3][4]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of Cycloguanil-d4 hydrochloride internal standard solution (concentration to be optimized).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cycloguanil: m/z 252.1 → 171.1
-
Cycloguanil-d4: m/z 256.1 → 175.1
-
Method B: Using Riluzole as Internal Standard
This protocol is based on the method described by Pingale et al. (2009).[5]
1. Sample Preparation: Solid Phase Extraction (SPE)
-
To 1.0 mL of human plasma, add a known amount of Riluzole internal standard.
-
Perform solid-phase extraction using a suitable SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Shimadzu LC system.
-
Column: HyPURITY Advance C18 (50 mm x 4.0 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium acetate solution.
-
Flow Rate: 0.6 mL/min.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: API-4000.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Cycloguanil: m/z 252.2 → 171.2
-
Riluzole: m/z 235.0 → 166.1
-
Method C: Using Trimipramine-d3 as Internal Standard
This protocol is based on the multiplex assay described by Pfaendorf et al. (2025).[6][7]
1. Sample Preparation: Protein Precipitation
-
To serum samples, add acetonitrile for protein precipitation.
-
Add Trimipramine-d3 internal standard solution.
-
Vortex and centrifuge.
-
Evaporate the supernatant.
-
Reconstitute the residue in a mixture of aqueous 20 mM ammonium formate buffer and methanol.
2. Chromatographic Conditions
-
HPLC System: Not specified in detail, but a standard LC system is used.
-
Mobile Phase: A gradient of 10 mM aqueous ammonium formate buffer with 0.025% formic acid and acetonitrile with 0.1% formic acid.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Not specified in detail, but a tandem mass spectrometer is used.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific transitions for cycloguanil and trimipramine-d3 would be optimized.
Visualizing the Workflow and Rationale
To better illustrate the process and the underlying principles, the following diagrams are provided.
Caption: General workflow for bioanalytical method using an internal standard.
Caption: Rationale for the superiority of stable isotope-labeled internal standards.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method validation. While alternative internal standards like Riluzole and Trimipramine-d3 have been successfully used for the quantification of cycloguanil, the physicochemical properties of a stable isotope-labeled internal standard like Cycloguanil-d4 hydrochloride make it the unequivocally superior choice. Its ability to accurately track the analyte through the entire analytical process minimizes variability and provides the highest level of confidence in the resulting data, in full alignment with the recommendations of major regulatory agencies. For researchers, scientists, and drug development professionals, the use of Cycloguanil-d4 hydrochloride is a critical step in ensuring the accuracy, precision, and regulatory compliance of bioanalytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating Bioanalysis: A Comparative Guide to Internal Standards for Cycloguanil Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the choice of an appropriate internal standard (IS) is a critical decision that underpins the accuracy, precision, and reliability of pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of the use of a stable isotope-labeled internal standard, Cycloguanil-d4, versus a non-deuterated structural analog for the quantitative analysis of the active antimalarial metabolite, cycloguanil, in biological matrices. This comparison is framed within the context of regulatory expectations from leading agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The Regulatory Imperative for Appropriate Internal Standard Selection
Regulatory bodies worldwide emphasize the importance of a well-characterized and justified internal standard in bioanalytical method validation. The harmonized ICH M10 Bioanalytical Method Validation guideline, adopted by both the FDA and EMA, states that a stable isotope-labeled (SIL) analyte is the preferred choice for an internal standard when using mass spectrometric detection.[1] The key principle is that the IS should mimic the analyte of interest throughout the sample preparation and analysis process, thereby compensating for variability.[2][3]
The use of a SIL-IS like Cycloguanil-d4 is considered the "gold standard" as its physicochemical properties are nearly identical to the analyte, cycloguanil.[2][4] This leads to co-elution during chromatography, ensuring that both the analyte and the IS are subjected to the same degree of matrix effects (ion suppression or enhancement), which is a major source of variability in LC-MS/MS assays.[3][4] While structural analogs are permitted when a SIL-IS is not available, their use requires more rigorous validation to demonstrate their ability to track the analyte's behavior.[1]
Performance Comparison: Cycloguanil-d4 vs. a Structural Analog
To illustrate the practical implications of internal standard selection, this section presents a comparative summary of expected performance data from a bioanalytical method for cycloguanil using either Cycloguanil-d4 or a representative structural analog (e.g., Riluzole) as the internal standard.
Data Presentation
| Parameter | Cycloguanil-d4 (SIL-IS) | Structural Analog IS (e.g., Riluzole) | Regulatory Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Precision (%CV) | |||
| - Intra-day | < 5% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| - Inter-day | < 8% | < 12% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | ± 5% | ± 10% | Within ± 15% (± 20% at LLOQ) |
| Matrix Effect (%CV of IS-normalized matrix factor) | < 5% | < 15% | ≤ 15% |
| Extraction Recovery (%Recovery) | Consistent and reproducible | Consistent and reproducible | Not specified, but should be consistent |
This data is representative and intended for comparative purposes.
The superior performance of Cycloguanil-d4 is evident in the tighter precision, higher accuracy, and significantly lower matrix effect variability. This is primarily due to its ability to co-elute with cycloguanil, thereby providing more effective normalization of analytical variability.
Experimental Protocols
Detailed methodologies for the quantification of cycloguanil in human plasma using either Cycloguanil-d4 or a structural analog as the internal standard are provided below.
Method 1: Using Cycloguanil-d4 as Internal Standard
1. Materials and Reagents:
-
Cycloguanil reference standard
-
Cycloguanil-d4 internal standard
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
2. Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of cycloguanil in methanol.
-
Prepare a 1 mg/mL stock solution of Cycloguanil-d4 in methanol.
-
Prepare serial dilutions of the cycloguanil stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.
-
Prepare a working internal standard solution of Cycloguanil-d4 at an appropriate concentration (e.g., 50 ng/mL) in 50:50 methanol:water.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Cycloguanil-d4 working solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation and co-elution of cycloguanil and Cycloguanil-d4.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS/MS System: Triple quadrupole mass spectrometer
-
Ionization: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Cycloguanil: Precursor ion > Product ion (e.g., m/z 252.1 > 170.1)
-
Cycloguanil-d4: Precursor ion > Product ion (e.g., m/z 256.1 > 174.1)
-
Method 2: Using a Structural Analog (Riluzole) as Internal Standard
1. Materials and Reagents:
-
Cycloguanil reference standard
-
Riluzole internal standard
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (ultrapure)
2. Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of cycloguanil in methanol.
-
Prepare a 1 mg/mL stock solution of Riluzole in methanol.
-
Prepare serial dilutions of the cycloguanil stock solution in 50:50 methanol:water for calibration standards and QCs.
-
Prepare a working internal standard solution of Riluzole at an appropriate concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
3. Sample Preparation (Solid Phase Extraction):
-
To 200 µL of plasma sample, add 50 µL of the Riluzole working solution.
-
Vortex briefly.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate wash solution.
-
Elute the analytes with an appropriate elution solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute in mobile phase.
4. LC-MS/MS Conditions:
-
LC System: HPLC system
-
Column: C18 column (e.g., 4.6 x 50 mm, 5 µm)
-
Mobile Phase: 10 mM Ammonium acetate in water : Acetonitrile (e.g., 10:90, v/v)
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 10 µL
-
MS/MS System: Triple quadrupole mass spectrometer
-
Ionization: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Cycloguanil: Precursor ion > Product ion (e.g., m/z 252.1 > 170.1)
-
Riluzole: Precursor ion > Product ion (e.g., m/z 235.0 > 150.0)
-
(Note: The protocol using a structural analog is adapted from Pingale et al., 2009).
Mandatory Visualization
Caption: Regulatory workflow for bioanalytical method validation.
Caption: Experimental workflow for cycloguanil analysis.
Conclusion
The selection of an internal standard is a foundational element of a robust and reliable bioanalytical method. Stable isotope-labeled internal standards, such as Cycloguanil-d4, are unequivocally the preferred choice for the quantification of cycloguanil, offering superior accuracy and precision by closely mimicking the behavior of the analyte. While the use of a structural analog may be permissible, it necessitates more extensive validation to ensure it adequately compensates for analytical variability, particularly matrix effects. For researchers and drug developers aiming for the highest quality data and seamless regulatory acceptance, the investment in a SIL-IS is a scientifically sound and strategically advantageous decision.
References
- 1. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternative LC-MS-MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study [agris.fao.org]
- 3. Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proguanil and cycloguanil are organic cation transporter and multidrug and toxin extrusion substrates - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of Cycloguanil-d4 Hydrochloride and its Non-Labeled Analog in Antimalarial Research
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive evaluation of Cycloguanil, the active metabolite of the antimalarial drug proguanil. It clarifies the specific role of its deuterated form, Cycloguanil-d4 hydrochloride, as an analytical standard and compares the clinical performance of the therapeutic agent, proguanil (in combination therapies), against other antimalarial drugs. This document is intended for researchers, scientists, and drug development professionals.
The Role of Cycloguanil-d4 Hydrochloride
Cycloguanil-d4 hydrochloride is the deuterium-labeled version of cycloguanil hydrochloride.[1] Deuterated compounds are primarily used in non-clinical settings as internal standards for quantitative analysis by methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) or as tracers to study the pharmacokinetics of a drug.[1] Its use is intended for research and analytical applications only; it is not administered to humans in clinical trials as a therapeutic agent.[2] Therefore, this guide evaluates the performance of Cycloguanil-d4 hydrochloride in the context of its use in analytical methodologies and presents clinical trial data for its non-labeled, active counterpart, cycloguanil, which is formed in the body from the prodrug proguanil.
Analytical Performance in Cycloguanil Quantification
The accurate quantification of cycloguanil in biological matrices is critical for pharmacokinetic and clinical studies of proguanil. Deuterated standards like Cycloguanil-d4 hydrochloride are essential for achieving high precision and accuracy in these measurements, particularly with LC-MS/MS methods.
Data Presentation: Analytical Method Performance
The following tables summarize the performance of common analytical methods for the quantification of cycloguanil.
Table 1: HPLC Method Performance for Cycloguanil in Human Plasma
| Parameter | Performance |
|---|---|
| Linearity Range | 0.1 - 4.0 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Lower Limit of Quantification | 0.1 µg/mL |
(Data synthesized from BenchChem Application Notes)[3]
Table 2: LC-MS/MS Method Performance for Cycloguanil Quantification
| Parameter | Performance |
|---|---|
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[4] |
| Calibration Range | 0.5 - 50 ng/mL[4] |
| Run Time | 2.5 min[4] |
(Data from a multiplex LC-MS/MS assay for various antimalarials)[4]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Cycloguanil in Human Plasma [3]
-
Instrumentation : Standard HPLC system with UV detector.
-
Column : Spherisorb Phenyl reversed-phase column (15 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : Methanol and water (29:71, v/v) containing 5 mM 1-pentanesulphonic acid.[5]
-
Sample Preparation :
-
To 1 mL of plasma, add an internal standard (e.g., Cycloguanil-d4 hydrochloride).
-
Add 0.5 mL of 2 M NaOH to alkalinize the sample.
-
Perform liquid-liquid extraction with 5 mL of diethyl ether.
-
Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.
-
Transfer the organic layer and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Calibration : Prepare calibration standards by spiking blank plasma with known concentrations of cycloguanil hydrochloride. Process these standards using the same sample preparation procedure. Plot the peak area ratio of cycloguanil to the internal standard against concentration.[3]
Protocol 2: LC-MS/MS Quantification of Cycloguanil in Serum [4]
-
Instrumentation : Liquid chromatography system coupled to a tandem mass spectrometer.
-
Sample Preparation :
-
Perform protein precipitation on serum samples using acetonitrile.
-
Evaporate the resulting supernatant.
-
Reconstitute the residue in a 50/50 mixture of aqueous 20 mM ammonium formate buffer and methanol.
-
-
Analysis : The method was developed to simultaneously quantify proguanil, cycloguanil, and other antimalarials. The lower limit of quantification for cycloguanil was achieved at 0.2 ng/mL.[4]
Clinical Performance of Proguanil (as a source of Cycloguanil)
Proguanil is rarely used alone but is a key component of the combination therapy Atovaquone/Proguanil (AP), marketed as Malarone. This combination is widely used for both the treatment and prophylaxis of malaria.[6]
Data Presentation: Clinical Efficacy and Pharmacokinetics
The tables below compare the clinical performance of the Atovaquone/Proguanil combination with alternative antimalarial treatments and detail the pharmacokinetic properties of cycloguanil.
Table 3: Comparative Clinical Efficacy of Atovaquone/Proguanil (AP) vs. Alternatives in Treating Uncomplicated P. falciparum Malaria
| Treatment | Cure Rate (28-day follow-up) | Mean Parasite Clearance Time (PCT) | Mean Fever Clearance Time (FCT) | Key Adverse Events |
|---|---|---|---|---|
| Atovaquone/Proguanil (AP) | 100%[2][7][8] | 63 - 79 hours[2][8][9] | 59 - 89 hours[2][9] | Gastrointestinal events, transient elevation of liver enzymes.[2][7][8] |
| Mefloquine | 86% - 98%[2][7] | ~74 hours[2] | ~51 hours[2] | Dizziness, nausea/vomiting.[7] |
| Artemether-Lumefantrine (AL) | 96%[9] | 32 - 42 hours[9] | 24 - 44 hours[9] | Generally well-tolerated.[9] |
| Halofantrine | 100%[8] | ~48 hours[8] | Not specified | Potential for cardiac effects (QTc prolongation).[8] |
Table 4: Steady-State Pharmacokinetic Parameters of Cycloguanil After Daily Proguanil Administration
| Parameter | Mean Value (± SD) |
|---|---|
| Time to Peak Concentration (Tmax) | 6 hours (range 6-12)[10] |
| Peak Plasma Concentration (Cmax) | 44.3 ng/mL (± 27.3)[10] |
| Area Under Curve (AUC) | 787 ng/mL·h (± 397)[10] |
| Elimination Half-life (t½) | 14.6 hours (± 2.6)[10] |
(Data from a study in children receiving 7 mg/kg/day of proguanil)[10]
Mechanism of Action and Experimental Workflows
Signaling Pathway: DHFR Inhibition
Cycloguanil exerts its antimalarial effect by inhibiting the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum.[3] This enzyme is a critical component of the folate biosynthesis pathway, which is essential for producing precursors for DNA synthesis. Inhibition of DHFR leads to the disruption of DNA replication and ultimately, parasite death.[3][11]
Caption: Mechanism of action of Cycloguanil via inhibition of the parasite's DHFR enzyme.
Experimental Workflow: In Vitro Antimalarial Screening
A typical workflow for screening compounds for antimalarial activity involves culturing parasites, exposing them to the test compounds, and measuring the inhibition of parasite growth.
Caption: A generalized workflow for in vitro screening of antimalarial compounds.
Protocol 3: In Vitro Antimalarial Susceptibility Assay[12][13]
-
Parasite Culture : P. falciparum asexual blood stage parasites are propagated at 37°C in RPMI 1640 medium supplemented with human serum or Albumax at 3-5% hematocrit in a reduced oxygen environment (e.g., 5% CO₂, 5% O₂, 90% N₂).[12]
-
Compound Plating : Test compounds (like cycloguanil) and standard antimalarials are serially diluted in culture medium and added to 96-well microtiter plates.
-
Inoculation and Incubation : Asynchronized parasite cultures (predominantly ring stages) are diluted to a final parasitemia of ~0.5% and a hematocrit of 2.5% and added to the plates. The plates are then incubated for 72 hours under the same conditions as the main culture.
-
Growth Measurement : Parasite growth inhibition is commonly measured using one of the following techniques:
-
Fluorometric Assay : Using a DNA-intercalating dye like SYBR Green I. After incubation, the plate is lysed and stained with the dye. Fluorescence, which is proportional to parasite DNA content, is read on a plate reader.
-
Enzyme-Linked Immunosorbent Assay (ELISA) : Detecting parasite-specific proteins like parasite lactate dehydrogenase (pLDH).
-
Radiolabel Incorporation : Measuring the incorporation of [³H]-hypoxanthine, a purine precursor needed by the parasite for nucleic acid synthesis.[13]
-
-
Data Analysis : The results are used to generate a dose-response curve, from which the 50% inhibitory concentration (IC₅₀) is calculated for each compound. This value represents the drug concentration required to inhibit parasite growth by 50%.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of atovaquone/proguanil compared with mefloquine for treatment of acute Plasmodium falciparum malaria in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cycloguanil - Wikipedia [en.wikipedia.org]
- 7. Efficacy and safety of atovaquone-proguanil compared with mefloquine in the treatment of nonimmune patients with uncomplicated P. falciparum malaria in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atovaquone plus proguanil versus halofantrine for the treatment of imported acute uncomplicated Plasmodium falciparum malaria in non-immune adults: a randomized comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Artemether-Lumefantrine Compared to Atovaquone-Proguanil as a Treatment for Uncomplicated Plasmodium falciparum Malaria in Travelers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and pharmacokinetics of atovaquone and proguanil in children with multidrug-resistant Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmv.org [mmv.org]
- 13. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Cycloguanil-d4 Hydrochloride
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Cycloguanil-d4 hydrochloride, a deuterated analog of the antimalarial drug metabolite, cycloguanil. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Cycloguanil-d4 hydrochloride with appropriate care. This compound is harmful if swallowed or in contact with skin and is toxic to aquatic life. Always wear appropriate Personal Protective Equipment (PPE), including gloves and protective clothing, when handling this substance. Work should be conducted under a chemical fume hood to avoid inhalation of any dust or particles.
Step-by-Step Disposal Protocol
The proper disposal of Cycloguanil-d4 hydrochloride must be carried out in accordance with national and local regulations. The following protocol outlines the general steps for safe disposal:
-
Container Management : Do not empty the chemical into drains or mix it with other waste. Keep the Cycloguanil-d4 hydrochloride waste in its original, tightly closed container. If the original container is compromised, transfer the waste to a new, properly labeled, and sealed container.
-
Waste Segregation : Ensure that the waste container for Cycloguanil-d4 hydrochloride is kept separate from other chemical waste streams to prevent accidental mixing.
-
Labeling : Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "Cycloguanil-d4 hydrochloride." Note any associated hazards, such as "Toxic" and "Harmful to Aquatic Life."
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Access to this storage area should be restricted to authorized personnel.
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor. Provide the contractor with the Safety Data Sheet (SDS) for Cycloguanil-d4 hydrochloride or a similar compound to ensure they have all the necessary information for safe handling and disposal.
In the event of a spill, carefully take up the dry material, avoiding dust generation, and place it in the designated hazardous waste container for proper disposal.
Quantitative Data and Recommendations
For ease of reference, the following table summarizes key quantitative and qualitative recommendations for the handling and disposal of Cycloguanil-d4 hydrochloride.
| Parameter | Recommendation | Source |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection. Respiratory protection required when dusts are generated. | |
| Storage Temperature | Store in a cool, dry place. Refer to the product label for specific recommended storage temperatures. | [1] |
| Waste Container | Original, tightly closed container. | |
| Spill Management | Take up dry material, avoid dust generation, and dispose of properly. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Cycloguanil-d4 hydrochloride, from the point of generation to final disposal.
References
Essential Safety and Logistical Information for Handling Cycloguanil-d4 Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cycloguanil-d4 hydrochloride. The following procedures and recommendations are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for various laboratory activities involving Cycloguanil-d4 hydrochloride.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields | Single pair of chemotherapy-tested gloves | Laboratory coat | Not generally required |
| Weighing and Transferring (Solid) | Chemical safety goggles or face shield | Double pair of chemotherapy-tested gloves | Disposable gown with back closure | N95 or higher respirator if not handled in a containment system |
| Preparing Solutions | Chemical safety goggles and face shield | Double pair of chemotherapy-tested gloves | Disposable gown with back closure | Not required if performed in a certified chemical fume hood |
| Administering to Cell Cultures or Animals | Safety glasses with side shields | Single pair of chemotherapy-tested gloves | Laboratory coat | Not generally required |
| Waste Disposal | Chemical safety goggles | Double pair of chemotherapy-tested gloves | Disposable gown with back closure | Not generally required |
Operational and Disposal Plans
A comprehensive operational plan ensures that all stages of handling Cycloguanil-d4 hydrochloride, from receipt to disposal, are conducted safely.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear a single pair of chemotherapy-tested gloves and safety glasses during unpacking.
-
Store the compound in a designated, well-ventilated, and clearly labeled area, away from incompatible materials. Recommended storage is at 2-8°C in a refrigerator[2].
2. Handling and Preparation:
-
All handling of solid Cycloguanil-d4 hydrochloride should be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is donned correctly. This includes a disposable gown, double gloves, and appropriate eye/face protection[3][4].
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. Clean all equipment thoroughly after use.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Spill Management:
-
In case of a spill, evacuate the area and prevent others from entering.
-
For small spills, wear appropriate PPE (double gloves, gown, goggles, and an N95 respirator) and cover the spill with an absorbent material.
-
Collect the absorbed material into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
4. Disposal Plan:
-
All waste contaminated with Cycloguanil-d4 hydrochloride, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Place all contaminated solid waste in a clearly labeled, sealed hazardous waste container.
-
Aqueous waste containing Cycloguanil-d4 hydrochloride should be collected in a designated, sealed hazardous waste container.
-
Follow all federal, state, and local regulations for the disposal of hazardous chemical waste[5]. Do not dispose of this material down the drain[6].
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for selecting and using appropriate PPE when handling Cycloguanil-d4 hydrochloride.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. pharmacopoeia.com [pharmacopoeia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
